molecular formula C13H9BrN2 B1266510 2-(2-Bromophenyl)-1H-benzimidazole CAS No. 13275-42-8

2-(2-Bromophenyl)-1H-benzimidazole

Número de catálogo: B1266510
Número CAS: 13275-42-8
Peso molecular: 273.13 g/mol
Clave InChI: KOXRUUGKLDCECO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Bromophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128738. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRUUGKLDCECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157748
Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13275-42-8
Record name 2-(2-Bromophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13275-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13275-42-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological activities, including its roles as an anticancer, antimicrobial, and antifungal agent. The guide also presents methodologies for key biological assays and visualizes potential mechanisms of action and experimental workflows through detailed diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, identified by the CAS number 13275-42-8 , is an aromatic heterocyclic compound.[1][2] Its structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts a unique combination of properties that make it a valuable scaffold in various scientific fields.

Structural and General Properties
PropertyValueReference
CAS Number 13275-42-8[1][2]
Molecular Formula C₁₃H₉BrN₂[1]
Molecular Weight 273.13 g/mol [2]
IUPAC Name This compound
Synonyms 2-(o-bromophenyl)benzimidazole, G 641[1]
Appearance White to off-white crystalline solid
Physicochemical Properties
PropertyValueReference
Melting Point 239-243 °C
Boiling Point 446.6 ± 47.0 °C (Predicted)
Density 1.546 ± 0.06 g/cm³ (Predicted)
pKa 11.10 ± 0.10 (Predicted)
LogP 3.99 (Predicted)

Synthesis of this compound

The synthesis of 2-aryl-1H-benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde. The following is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: Condensation Reaction

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Ethanol

  • Hydrochloric Acid (4N)

  • Sodium Bicarbonate (saturated solution)

  • Distilled water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add 2-bromobenzaldehyde (1.0 eq).

  • Add 4N hydrochloric acid (catalytic amount) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

  • Dry the product in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A o-Phenylenediamine C Ethanol (Solvent) E Reflux (4-6h) A->E B 2-Bromobenzaldehyde B->E D HCl (Catalyst) C->E D->E F Precipitation in Water E->F G Neutralization (NaHCO3) F->G H Filtration & Washing G->H I Recrystallization H->I P This compound I->P

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. This compound, as a member of this family, is an area of active research for its potential therapeutic applications.

Anticancer Activity

Benzimidazole-based compounds have been extensively investigated as anticancer agents. Their mechanisms of action are often multifactorial and can include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Potential Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Benzimidazoles can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with cell division, leading to apoptosis.

  • EGFR and VEGFR Kinase Inhibition: These receptor tyrosine kinases are crucial for cancer cell proliferation, survival, and angiogenesis. Inhibition of their kinase activity can block downstream signaling cascades.

G cluster_compound This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Biological Outcome Compound This compound Tubulin β-Tubulin Compound->Tubulin Inhibits Polymerization EGFR EGFR Compound->EGFR Inhibits Kinase Activity VEGFR VEGFR Compound->VEGFR Inhibits Kinase Activity Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Inhibition of Downstream Signaling EGFR->Signaling VEGFR->Signaling Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Signaling->Apoptosis Angiogenesis Inhibition of Angiogenesis Signaling->Angiogenesis

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antimicrobial and antifungal properties. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes or disruption of cellular structures. For instance, in fungi, benzimidazoles are known to interfere with microtubule assembly, similar to their anticancer effects.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Materials:

  • This compound

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Applications in Materials Science

Beyond its biological activities, this compound and its derivatives are being explored for their applications in materials science. Their rigid, planar structure and potential for π-π stacking make them suitable candidates for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The presence of the bromine atom also provides a reactive handle for further functionalization to tune the electronic properties of the molecule.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its established role as a key heterocyclic scaffold, combined with the reactivity imparted by the bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents and advanced materials. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

Elucidation of the Chemical Structure of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure elucidation of 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and insights into its potential biological significance.

Physicochemical Properties

This compound is a solid, aromatic compound. A summary of its key identifying properties is presented in Table 1.

PropertyValueReference
CAS Number 13275-42-8[1][2]
Molecular Formula C₁₃H₉BrN₂[1]
Molecular Weight 273.13 g/mol [1][2]
Melting Point 235-240 °C[2]
Appearance Solid[2]
SMILES Brc1ccccc1-c2nc3ccccc3[nH]2[2]
InChI 1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. A comprehensive study involving spectroscopic characterization and DFT studies has been reported, providing a basis for the definitive assignment of its structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected resonances for this compound would show signals for the aromatic protons on both the benzimidazole and the bromophenyl rings, as well as a characteristic signal for the N-H proton of the imidazole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the carbon atoms of the benzimidazole and bromophenyl moieties.

Note: Specific, quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are detailed in the research paper "Spectroscopic Characterization, DFT Studies, Molecular Docking and Cytotoxic Evaluation of this compound: A Potent Anti-Breast Cancer Agent."[3] Access to the full publication or its supplementary information is recommended for these precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching vibration of the imidazole ring
~1620C=N stretching vibration of the imidazole ring
~1450C=C stretching vibrations of the aromatic rings
~740C-Br stretching vibration

Note: A detailed peak list from an experimental FT-IR spectrum is available in the aforementioned research publication for precise band assignments.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 272 and an isotopic peak at m/z 274 of similar intensity, which is characteristic of the presence of a bromine atom.

Note: The detailed fragmentation pattern can be found by analyzing the full mass spectrum, which is often provided in detailed chemical analysis reports or publications.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an appropriate aldehyde.[6][7][8][9]

Reaction: o-Phenylenediamine + 2-Bromobenzaldehyde → this compound

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., p-toluenesulfonic acid, or an oxidizing agent like hydrogen peroxide)[10]

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-bromobenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation Reaction o-Phenylenediamine->Condensation 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldehyde->Condensation Solvent Ethanol Solvent->Condensation Catalyst p-TSA Catalyst->Condensation Heat Reflux Heat->Condensation Product This compound Condensation->Product

Synthetic Workflow for this compound.

Potential Biological Significance and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and many are investigated as potential therapeutic agents. Several studies have shown that benzimidazole-containing compounds can act as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14][15] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Inhibition of the VEGFR-2 signaling pathway can block the downstream effects of VEGF, leading to a reduction in tumor angiogenesis and growth.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 2-(2-Bromophenyl)- 1H-benzimidazole Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 Signaling Pathway.

This guide provides a foundational understanding of the chemical structure and properties of this compound. For more detailed quantitative data and in-depth biological studies, consulting the primary literature is highly recommended.

References

An In-Depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-1H-benzimidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a structural motif found in numerous biologically active molecules, this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts unique physicochemical properties that are currently being explored for a range of applications, including as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis, biological activity, and potential mechanisms of action of this compound.

Nomenclature and Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms:

    • 1H-benzimidazole, 2-(2-bromophenyl)-

    • 2-(2-Bromophenyl)-1H-1,3-benzodiazole

    • 2-(2-Bromophenyl)-1H-benzo[d]imidazole

    • 2-(2-Bromophenyl)benzimidazole

    • Benzimidazole, 2-(o-bromophenyl)-

    • G 641

    • G 641 (biocide)

    • NSC 128738[2]

Physicochemical Properties
PropertyValueReference
CAS Number 13275-42-8[2][3]
Molecular Formula C₁₃H₉BrN₂[2][3]
Molecular Weight 273.13 g/mol [1][3]
Melting Point 235-240 °C[3]
Appearance Solid[3]

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and direct approach for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with 2-bromobenzaldehyde. This reaction, a variant of the Weidenhagen synthesis, typically proceeds in the presence of an oxidizing agent.

Experimental Protocol: Condensation of o-Phenylenediamine and 2-Bromobenzaldehyde

This protocol is a general procedure adapted from established methods for benzimidazole synthesis.

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Ethanol (or another suitable solvent like methanol or acetic acid)

  • An oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide, or air)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Aldehyde: To this solution, add 2-bromobenzaldehyde (1.0 equivalent).

  • Addition of Oxidant/Catalyst: Introduce the chosen oxidizing agent. For instance, sodium metabisulfite can be used to facilitate the cyclization and oxidation. If required, a catalytic amount of an acid like p-toluenesulfonic acid can be added to promote the initial condensation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reagents and conditions used. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Logical Workflow for the Synthesis:

G start Start dissolve Dissolve o-phenylenediamine in ethanol start->dissolve add_aldehyde Add 2-bromobenzaldehyde dissolve->add_aldehyde add_oxidant Add oxidizing agent (e.g., sodium metabisulfite) add_aldehyde->add_oxidant react Stir at room temperature or reflux add_oxidant->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Cool and collect precipitate by filtration monitor->workup Complete purify Wash and recrystallize the crude product workup->purify end End: Pure 2-(2-Bromophenyl) -1H-benzimidazole purify->end

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, and this compound is no exception. Recent studies have highlighted its potential as an anti-cancer agent, particularly against breast cancer.

Anticancer Activity

Research has demonstrated the cytotoxic effects of this compound against human cancer cell lines. A notable study investigated its efficacy against the MCF-7 breast cancer cell line.

Quantitative Cytotoxicity Data:

Cell LineAssayIC₅₀ ValueReference
MCF-7 (Human Breast Adenocarcinoma)Cytotoxicity Assay15.17 µg/mL[4]

These findings suggest that this compound is a promising candidate for further investigation in the development of novel anti-cancer therapies.[4]

Antimicrobial Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the readily available literature, the benzimidazole scaffold is well-known for its antimicrobial properties. Further studies are warranted to fully characterize the antibacterial and antifungal spectrum of this particular derivative.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the anti-cancer activity of this compound is an active area of investigation. However, computational and molecular docking studies have provided valuable insights into its potential molecular targets.

Molecular Docking Studies and Potential Targets

Molecular docking simulations have been employed to predict the binding affinity and interaction of this compound with various biological targets implicated in cancer progression. One such study identified a high binding affinity with the estrogen sulfotransferase receptor.[4]

Proposed Signaling Pathway Involvement:

G cluster_0 Proposed Mechanism of Action compound 2-(2-Bromophenyl) -1H-benzimidazole receptor Estrogen Sulfotransferase Receptor compound->receptor Binds to inhibition Inhibition of Enzymatic Activity receptor->inhibition Leads to downstream Disruption of Estrogen Metabolism and Signaling inhibition->downstream apoptosis Induction of Apoptosis in Cancer Cells downstream->apoptosis

Caption: Proposed mechanism of action via inhibition of the estrogen sulfotransferase receptor.

The inhibition of estrogen sulfotransferase is a significant finding, as this enzyme plays a crucial role in the metabolism of estrogens, which are key drivers in the proliferation of hormone-dependent breast cancers. By inhibiting this enzyme, this compound may disrupt estrogen signaling pathways, ultimately leading to the induction of apoptosis in cancer cells.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques have been used to identify the characteristic vibrational modes of the molecule, confirming the presence of the benzimidazole and bromophenyl functional groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been performed to predict the ¹H and ¹³C NMR chemical shifts, which are essential for the structural confirmation of the synthesized compound.[4]

Conclusion

This compound is a compound of significant interest with demonstrated potential as an anti-cancer agent. Its straightforward synthesis, coupled with its promising cytotoxic activity against breast cancer cells and a plausible mechanism of action involving the inhibition of estrogen sulfotransferase, makes it a valuable lead compound for further drug development efforts. Future research should focus on detailed in vivo studies to validate its therapeutic efficacy and safety profile, as well as a more in-depth exploration of its antimicrobial properties and the elucidation of its effects on other cancer-related signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

2-(2-Bromophenyl)-1H-benzimidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2-Bromophenyl)-1H-benzimidazole. This compound is a valuable heterocyclic intermediate in medicinal chemistry and materials science, recognized for its role as a building block in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This document outlines a detailed experimental protocol for its synthesis via the condensation of o-phenylenediamine and 2-bromobenzaldehyde and provides key analytical data for compound verification.

Chemical and Physical Properties

This compound is a substituted benzimidazole featuring a bromophenyl group at the 2-position. This substitution pattern is crucial for its utility in further chemical modifications and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₉BrN₂[1][2]
Molecular Weight 273.13 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 13275-42-8[2]
Appearance White to yellow to orange powder/crystal
Melting Point 235-243 °C
InChIKey KOXRUUGKLDCECO-UHFFFAOYSA-N[2]

Synthesis Workflow

The primary synthetic route to this compound involves the acid-catalyzed condensation of o-phenylenediamine with 2-bromobenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and aromatization to yield the benzimidazole ring system.

Synthesis_Workflow Reactant1 o-Phenylenediamine Intermediate Schiff Base Intermediate (not isolated) Reactant1->Intermediate Condensation Reactant2 2-Bromobenzaldehyde Reactant2->Intermediate Condensation Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Intermediate Solvent Solvent (e.g., DMF, Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section details a generalized laboratory procedure for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq, catalyst)

  • Dimethylformamide (DMF) or Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in DMF or ethanol.

  • Add p-toluenesulfonic acid (0.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water and stir.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Analytical Characterization Data

TechniqueExpected Results
¹H NMR Spectra should show characteristic peaks for the aromatic protons of both the benzimidazole and the bromophenyl rings, as well as a broad singlet for the N-H proton.[2]
¹³C NMR Spectra will display signals corresponding to the 13 unique carbon atoms in the molecule.
FT-IR (KBr) Characteristic absorption bands are expected for N-H stretching (~3433 cm⁻¹), C=N stretching (~1623 cm⁻¹), and aromatic C-H stretching.[3]
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 273.0/275.0 due to bromine isotopes).[4]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This versatility has led to its use in the development of:

  • Anticancer Agents: As a scaffold for compounds targeting various kinases and signaling pathways involved in tumor progression.

  • Anti-inflammatory Drugs: In the synthesis of molecules that modulate inflammatory responses.

  • Organic Electronics: As a component in the creation of materials for applications such as Organic Light-Emitting Diodes (OLEDs).

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and the reagents used in its synthesis. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Spectral Data of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and spectral analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.74s-1HN-H
7.85 – 7.74m-2HAr-H
7.60d17.52HAr-H
7.55d7.61HAr-H
7.49 – 7.44m-1HAr-H
7.24dd6.0, 3.12HAr-H

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. However, for context, the characteristic chemical shifts for the benzimidazole core are typically observed in the range of 110-155 ppm.

Infrared (IR) Spectral Data

Note: A detailed peak table for the IR spectrum of this compound was not available in the searched literature. The following are characteristic absorption bands expected for this class of compound based on data from similar benzimidazole derivatives.[2][3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretching
~3100-3000MediumAromatic C-H stretching
~1620MediumC=N stretching
~1450-1400StrongAromatic C=C stretching
~740StrongC-Br stretching
Mass Spectrometry (MS) Data

The molecular weight of this compound is 273.13 g/mol .[6]

Note: A detailed mass spectrum with fragmentation analysis for this compound was not available in the searched literature. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 273 and an isotopic peak (M+2) at m/z 275 of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for benzimidazoles involve the loss of HCN from the imidazole ring.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an appropriate aldehyde.[9][10][11][12][13]

Materials:

  • o-phenylenediamine

  • 2-bromobenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Dimethylformamide (DMF) or another suitable solvent

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 2-bromobenzaldehyde (1 equivalent) in DMF.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture at 80-100 °C with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • Parameters: Use tetramethylsilane (TMS) as an internal standard. Acquire the spectrum at room temperature.

Infrared (IR) Spectroscopy: [3]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with finely ground KBr.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.

  • Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system.

  • Parameters: Use electron ionization (EI) at 70 eV.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis process of this compound.

SynthesisWorkflow Reagents o-phenylenediamine + 2-bromobenzaldehyde Reaction Condensation Reaction (DMF, p-TsOH, 80-100°C) Reagents->Reaction Mixing Workup Aqueous Workup (Na2CO3 solution) Reaction->Workup Precipitation Purification Recrystallization (Ethanol) Workup->Purification Isolation Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

References

2-(2-Bromophenyl)-1H-benzimidazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in various research and development applications.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzimidazole core substituted with a 2-bromophenyl group.[1] The presence of the fused benzene and imidazole rings, along with the bromophenyl moiety, imparts unique electronic and steric characteristics that influence its reactivity and biological activity.[1][2]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[3]
CAS Number 13275-42-8[1][2][3][4]
Molecular Formula C₁₃H₉BrN₂[1][2][3]
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br[3]
InChI InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)[1][3]

| InChIKey | KOXRUUGKLDCECO-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 273.13 g/mol [2][3][5]
Appearance White to yellow to orange powder to crystal [2]
Melting Point 235-240 °C[4][5] 239-243 °C[2]
Boiling Point 446.6 °C at 760 mmHg[4] (Predicted) 446.6±47.0 °C[5]
Density 1.546 g/cm³ [4]
pKa (Predicted) 11.10±0.10 [5]
Flash Point 223.9 °C [4]
Vapor Pressure 3.61E-08 mmHg at 25°C [4]
Refractive Index 1.708 [4]

| Solubility | Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis. |[6] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

Technique Key Data Points
¹H NMR A singlet corresponding to the N-H proton is observed in the downfield region (around δ 12.73–12.90 ppm in DMSO).[7] Aromatic protons appear in the region of δ 7.2-8.3 ppm.[8]
¹³C NMR Characteristic peaks for the aromatic carbons of the benzimidazole and bromophenyl rings are observed.
FT-IR (KBr) N-H stretching vibrations are typically observed. C=N and C=C stretching absorptions are also present.[7]

| Mass Spectrometry (GC-MS) | The molecular ion peak is a key feature.[3][9] Fragmentation patterns are consistent with the benzimidazole structure.[10] |

Experimental Protocols

4.1. Synthesis

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[11][12]

Experimental Workflow: Synthesis of this compound

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Purification & Product reactant1 o-Phenylenediamine condensation Condensation/ Cyclization reactant1->condensation reactant2 2-Bromobenzaldehyde reactant2->condensation oxidation Oxidation condensation->oxidation Intermediate purification Recrystallization/ Chromatography oxidation->purification product 2-(2-Bromophenyl)- 1H-benzimidazole purification->product

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Condensation: o-Phenylenediamine is reacted with 2-bromobenzaldehyde in a suitable solvent. This reaction can be catalyzed by an acid or proceed under thermal conditions.

  • Oxidation: The intermediate dihydride is oxidized to the aromatic benzimidazole. This can be achieved using various oxidizing agents or by air oxidation.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.

4.2. Characterization

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

Applications and Biological Relevance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[12][13][14] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Logical Relationship: Potential Applications

G Potential Applications of this compound cluster_applications Areas of Application center_node 2-(2-Bromophenyl)- 1H-benzimidazole pharma Pharmaceutical Development (Anti-cancer, Anti-inflammatory) center_node->pharma Intermediate for biologically active molecules biochem Biochemical Research (Enzyme Inhibition, Receptor Binding) center_node->biochem Investigative tool materials Materials Science (OLEDs, Organic Electronics) center_node->materials Due to electronic properties & stability catalysis Catalysis & Coordination Chemistry center_node->catalysis Forms stable metal complexes

Caption: Potential research and development applications stemming from the core compound.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.[2] The benzimidazole core is found in numerous FDA-approved drugs.[15]

  • Biochemical Research: It is utilized in studies investigating enzyme inhibition and receptor binding, providing insights into molecular interactions and potential therapeutic pathways.[2]

  • Materials Science: Its stability and electronic characteristics make it suitable for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2]

  • Catalysis: The ability of this compound to form stable complexes with various metals opens avenues for its use in catalysis and coordination chemistry.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Statement Description
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H318 Causes serious eye damage[3]

| H335 | May cause respiratory irritation[3] |

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

An In-Depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)-1H-benzimidazole is a substituted aromatic heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore found in numerous biologically active compounds. The introduction of a 2-bromophenyl substituent at the 2-position of the benzimidazole ring system imparts unique physicochemical properties that influence its biological activity and make it a versatile intermediate for further chemical modifications. This technical guide provides a comprehensive overview of the discovery and historical synthesis of the benzimidazole scaffold, detailed experimental protocols for the synthesis of 2-aryl-benzimidazoles, and an exploration of the potential biological activities and associated signaling pathways of 2-phenylbenzimidazole derivatives, with a focus on their anticancer properties.

Discovery and Historical Context of Benzimidazole Synthesis

The history of benzimidazole synthesis dates back to the 19th century. The two foundational methods for creating the benzimidazole core are the Phillips-Ladenburg synthesis and the Weidenhagen reaction. These classical approaches have been refined and adapted over the years, leading to a multitude of synthetic strategies for this important heterocyclic system.

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or nitrile) under acidic conditions and often at elevated temperatures. The reaction proceeds through the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization of the resulting dihydrobenzimidazole intermediate. Various oxidizing agents can be employed to facilitate the aromatization to the benzimidazole product.

These seminal reactions laid the groundwork for the synthesis of a vast library of substituted benzimidazoles, including this compound. The primary route for the synthesis of this specific compound and other 2-aryl benzimidazoles is a modification of the Weidenhagen reaction.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of o-phenylenediamine with 2-bromobenzaldehyde. This reaction can be carried out using various catalytic systems and reaction conditions, often providing good to excellent yields. Below are representative experimental protocols.

General Experimental Protocol: Condensation of o-Phenylenediamine and 2-Bromobenzaldehyde

This protocol is based on established methods for the synthesis of 2-aryl-benzimidazoles.

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification o_phenylenediamine o-Phenylenediamine dissolve Dissolve reactants in solvent (e.g., Ethanol) o_phenylenediamine->dissolve bromobenzaldehyde 2-Bromobenzaldehyde bromobenzaldehyde->dissolve add_catalyst Add catalyst (e.g., Ammonium Chloride) dissolve->add_catalyst reflux Heat mixture at 80-90°C add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Precipitate product (e.g., with water) cool->precipitate filter Filter solid precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent dry->recrystallize

Caption: General workflow for the synthesis of 2-aryl-benzimidazoles.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) and 2-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of an acid catalyst. Ammonium chloride (NH₄Cl) is a commonly used, mild, and efficient catalyst for this transformation.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data for a Similar Synthesis:

Table 1: Summary of a Representative Synthesis for a 2-Aryl-Benzimidazole

ParameterValueReference
Reactant 1o-Phenylenediamine
Reactant 23-Bromobenzaldehyde
CatalystAmmonium Chloride (NH₄Cl)
SolventEthanol
Temperature80-90°C
Reaction TimeNot specified
Yield80%

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-phenyl substituted benzimidazoles, in particular, have garnered significant attention as potential anticancer agents. Their mechanism of action is often attributed to their ability to interact with key biological macromolecules.

Anticancer Activity

The anticancer properties of 2-phenylbenzimidazole derivatives are believed to stem from their ability to target various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. Several benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II.[1][2] The planar benzimidazole ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.

  • Kinase Inhibition: Protein kinases play a central role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain benzimidazole derivatives have been shown to inhibit the activity of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] By blocking the ATP-binding site of these kinases, benzimidazole derivatives can disrupt downstream signaling cascades that promote tumor growth.

Signaling Pathway: Potential Inhibition of the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for cancer therapy. 2-Phenylbenzimidazole derivatives have been investigated as potential EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Potential Inhibition EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes cell survival genes Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Leads to Inhibitor 2-(2-Bromophenyl)- 1H-benzimidazole Inhibitor->EGFR Inhibits (Potential) EGF EGF (Ligand) EGF->EGFR Binds and activates

Caption: Potential inhibition of the EGFR signaling pathway by 2-phenylbenzimidazoles.

This diagram illustrates how this compound could potentially inhibit the EGFR signaling pathway. By binding to the kinase domain of EGFR, it may prevent the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Conclusion

This compound is a valuable heterocyclic compound with a rich history rooted in the classical methods of benzimidazole synthesis. Its preparation via the condensation of o-phenylenediamine and 2-bromobenzaldehyde is a robust and efficient process. The broader class of 2-phenylbenzimidazoles, to which this compound belongs, has demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of crucial cellular targets like topoisomerases and protein kinases. Further investigation into the specific biological activities and molecular targets of this compound is warranted to fully elucidate its therapeutic potential and to guide the development of novel drug candidates. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

Unveiling the Bioactivity of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental biological activities of 2-(2-Bromophenyl)-1H-benzimidazole, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While research on this specific molecule is emerging, this document synthesizes the available data and provides context based on the well-established bioactivities of related benzimidazole derivatives. This guide covers its potential anticancer and antimicrobial properties, general mechanisms of action, and standardized experimental protocols relevant to its evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzimidazole core substituted with a 2-bromophenyl group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various bioactive molecules, including vitamin B12.[1] The incorporation of a halogenated phenyl ring at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its lipophilicity and potential for interaction with biological targets.[2]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. A spectroscopic and computational study identified it as a potent anti-breast cancer agent.[3] While specific quantitative data from this study are not publicly available, the broader class of benzimidazole derivatives has demonstrated significant anticancer effects through various mechanisms.

General Mechanisms of Anticancer Action for Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through a multitude of pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] Key mechanisms include:

  • Disruption of Microtubule Polymerization: Similar to well-known anticancer drugs, some benzimidazoles interfere with the formation and function of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]

  • Inhibition of Key Kinases: Many benzimidazole derivatives act as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[4][6]

  • Induction of Apoptosis: Benzimidazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8][9]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.[5]

Quantitative Data on Anticancer Activity
Derivative NameCancer Cell LineIC50 (µM)Reference
This compound Data Not Available N/A
Benzimidazole-triazole hybrid 10 A549 (Lung)3.31[4]
Benzimidazole-triazole hybrid 13 A549 (Lung)5.30[4]
Benzimidazole-triazole hybrid 10 MDA-MB-231 (Breast)1.18[4]
Benzimidazole-triazole hybrid 13 MDA-MB-231 (Breast)2.90[4]
Benzimidazole-triazole hybrid 10 SKOV3 (Ovarian)6.98[4]
Benzimidazole-triazole hybrid 13 SKOV3 (Ovarian)4.35[4]
A new benzimidazole BA586 HCC1937 (Breast)42[10]

Note: The data presented for other derivatives are for comparative purposes only and do not represent the activity of this compound.

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[1] While specific studies on the antimicrobial spectrum of this compound are limited, its structural features suggest potential activity against a range of pathogens.

General Mechanisms of Antimicrobial Action for Benzimidazole Derivatives

The antimicrobial mechanisms of benzimidazoles are diverse and can be specific to the type of microorganism:

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazoles disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[1]

  • Inhibition of Bacterial Nucleic Acid and Protein Synthesis: Benzimidazole derivatives can interfere with DNA replication and protein synthesis in bacteria, thereby inhibiting their growth and proliferation.[11]

  • Disruption of Microbial Metabolism: These compounds can also target essential metabolic pathways in microorganisms, leading to a bacteriostatic or bactericidal effect.

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not available in the reviewed literature. For context, the table below shows MIC values for other benzimidazole derivatives.

Derivative NameMicrobial StrainMIC (µg/mL)Reference
This compound Data Not Available N/A
2-(1H-benzimidazol-2-yl)-substituted thienoquinolinesS. aureus>128[12]
2-(1H-benzimidazol-2-yl)-substituted thienoquinolinesE. coli>128[12]
N-substituted 2(4-styrylphenyl)-1H- benzimidazoleS. typhimurium0.1[13]

Note: This data is for illustrative purposes and does not reflect the antimicrobial potency of this compound.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and antimicrobial activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for apoptosis induction by benzimidazole derivatives and typical experimental workflows.

Generalized Apoptosis Induction Pathway by Benzimidazole Derivatives cluster_stimulus Stimulus cluster_pathway Cellular Response cluster_apoptosis Apoptotic Cascade Benzimidazole Benzimidazole Derivative Kinase Kinase Inhibition (e.g., EGFR) Benzimidazole->Kinase Microtubule Microtubule Disruption Benzimidazole->Microtubule ROS ROS Generation Benzimidazole->ROS Bcl2 Bcl-2 Inhibition Kinase->Bcl2 Bax_Bak Bax/Bak Activation Microtubule->Bax_Bak Mitochondria Mitochondrial Permeabilization ROS->Mitochondria Bax_Bak->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by benzimidazole derivatives.

General Experimental Workflow for Biological Activity Screening cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) cluster_start Start C1 Cell Seeding (96-well plate) C2 Compound Treatment (24-72h) C1->C2 C3 Add MTT Reagent C2->C3 C4 Incubate (4h) C3->C4 C5 Solubilize Formazan (DMSO) C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate IC50 C6->C7 A1 Serial Dilution of Compound A2 Inoculate with Microorganism A1->A2 A3 Incubate (18-24h) A2->A3 A4 Visual Assessment of Growth A3->A4 A5 Determine MIC A4->A5 Start This compound Start->C1 Start->A1

Caption: General experimental workflows for cytotoxicity and antimicrobial screening.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, with preliminary evidence suggesting potential anti-breast cancer activity. While specific data on its biological activity remains limited, the well-documented anticancer and antimicrobial properties of the broader benzimidazole class provide a strong rationale for further investigation. Future research should focus on comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, determine its efficacy against a wider range of cancer cell lines and microbial pathogens, and establish a detailed toxicological profile. Such studies are crucial for unlocking the full therapeutic potential of this intriguing molecule.

References

Unraveling the Anticancer Potential of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2-Bromophenyl)-1H-benzimidazole (BPBZ), a promising heterocyclic compound with demonstrated cytotoxic activity against breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Executive Summary

This compound has emerged as a molecule of interest in anticancer research. Studies reveal its potent cytotoxic effects, particularly against breast cancer cells, with a multi-faceted mechanism of action. This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate its activity, and visualizes the key signaling pathways and experimental workflows. The primary mechanism appears to involve the induction of cell cycle arrest through the p53/p21 signaling axis and the promotion of apoptosis via DNA fragmentation. Molecular docking studies also suggest a potential interaction with the estrogen sulfotransferase receptor, indicating a possible role in modulating hormone-dependent pathways.

Quantitative Data Summary

The cytotoxic and binding properties of this compound have been quantified in several studies. The following table summarizes the key metrics.

ParameterValueCell Line / TargetReference
IC50 15.17 µg/mLMCF-7 (Breast Cancer)[1]
IC50 42 µMHCC1937 (Breast Cancer)[2]
Binding Energy -8.5 kcal/molEstrogen Sulfotransferase[1]

Core Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis. The compound, referred to as BA586 in one key study, has been shown to elevate the concentrations of p53 and p21 proteins in treated breast cancer cells[2]. The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its activation can lead to the transcription of p21, a cyclin-dependent kinase inhibitor. Increased levels of p21 halt the progression of the cell cycle, preventing cancer cell proliferation.

Furthermore, the compound induces DNA fragmentation, a hallmark of apoptosis or programmed cell death[2]. This suggests that beyond halting proliferation, BPBZ actively triggers the self-destruction of cancer cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

G cluster_cell Cancer Cell BPBZ This compound DNA_Damage DNA Fragmentation BPBZ->DNA_Damage p53 p53 Activation BPBZ->p53 Induces DNA_Damage->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Proposed p53-mediated pathway for BPBZ. (Within 100 characters)

Experimental Protocols

The mechanism of action of this compound was investigated using a suite of in vitro assays. The generalized methodologies for these key experiments are detailed below.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCC1937) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the test compound. Control wells receive medium with DMSO vehicle only.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of DMSO or another suitable solvent is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Death Determination (Trypan Blue Exclusion Assay)

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Treatment: Cells are cultured in larger format plates (e.g., 6-well plates) and treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and resuspended in a small volume of phosphate-buffered saline (PBS).

  • Staining: A 10 µL aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

  • Counting: The cells are loaded onto a hemocytometer, and both blue (non-viable) and clear (viable) cells are counted under a microscope.

  • Analysis: The percentage of cell mortality is calculated as (Number of blue cells / Total number of cells) x 100.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins (e.g., p53, p21) in a cell lysate.

  • Protein Extraction: Following treatment with the compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Experimental and Logical Workflow

The logical flow of experimentation to characterize the anticancer activity of a novel compound like this compound typically follows a hierarchical approach from initial screening to mechanistic studies.

G cluster_workflow Experimental Workflow A Compound Synthesis & Characterization [this compound] B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Confirmation of Cell Death (Trypan Blue Assay) B->C D Functional Assays (Migration, Colony Formation) B->D E Mechanistic Studies (Western Blot for p53/p21) C->E D->E G Conclusion: Potent Anticancer Agent E->G F Target Identification (Molecular Docking) F->G

Caption: Logical workflow for BPBZ anticancer evaluation. (Within 100 characters)

Conclusion and Future Directions

The collective evidence strongly supports this compound as a viable candidate for further preclinical development as an anticancer agent, particularly for breast cancer. Its mechanism of action, centered on the induction of p53-mediated cell cycle arrest and apoptosis, is well-established in cancer therapy.

Future research should focus on:

  • In vivo efficacy studies in animal models of breast cancer.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Comprehensive pathway analysis to confirm the role of the estrogen sulfotransferase interaction and identify other potential molecular targets.

  • Structure-activity relationship (SAR) studies to synthesize and evaluate analogs with potentially improved potency and selectivity.

This technical guide provides a foundational understanding of the mechanism of action of this compound, paving the way for continued investigation into its therapeutic potential.

References

Safety and Toxicity Profile of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Executive Summary

This technical guide provides a comprehensive overview of the available safety and toxicity data for 2-(2-Bromophenyl)-1H-benzimidazole. Based on the current information, this compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. Quantitative toxicological data for this specific compound is limited. This guide summarizes the existing hazard information and provides context by discussing the toxicological profile of the broader class of benzimidazole derivatives.

Hazard Identification and Classification

Globally Harmonized System (GHS) classification indicates that this compound presents several hazards. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following hazard statements:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

  • H318: Causes serious eye damage (Serious eye damage/eye irritation - Category 1)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Pictograms:

  • Corrosion

  • Exclamation Mark

Signal Word: Danger

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in the public domain. The following table summarizes the limited data found.

Toxicity EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)MouseOral> 1000 mg/kg--INVALID-LINK--
Acute Toxicity

Oral: The compound is classified as harmful if swallowed. A single study in mice indicated an oral LD50 of greater than 1000 mg/kg.[1]

Dermal: No specific acute dermal toxicity studies for this compound were identified.

Inhalation: The compound is noted to potentially cause respiratory irritation. No quantitative inhalation toxicity data is available.

Irritation and Corrosivity

Skin Irritation: this compound is classified as a skin irritant.

Eye Irritation: The compound is classified as causing serious eye damage.

Cytotoxicity
Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies (e.g., Ames test, in vivo or in vitro micronucleus assay) for this compound were identified. For the broader class of benzimidazoles, some compounds have been shown to induce genotoxic effects, such as the formation of micronuclei by disrupting microtubule polymerization.[5] However, other studies on different benzimidazole derivatives have shown no mutagenic activity in the Ames test.[6]

Carcinogenicity

There are no carcinogenicity studies available for this compound.

General Benzimidazole Class Toxicity

It is important to consider the toxicological profile of the broader benzimidazole class of compounds, as they can exhibit a range of adverse effects. Some benzimidazole derivatives have been associated with hematological and hepatic adverse events in humans and animals.[7][8] These effects can include bone marrow suppression and liver disorders.[7][8]

Experimental Protocols (General Methodologies)

While specific experimental protocols for this compound were not found, the following sections describe the general methodologies for key toxicological assays based on OECD guidelines. These represent the standard approaches that would be used to generate the necessary safety data.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

OECD_423_Workflow start Start dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs, body weight) dose_group1->observe1 decision1 Outcome? observe1->decision1 dose_group2 Dose at next level (higher or lower) decision1->dose_group2 If needed stop Stop and Classify decision1->stop Sufficient data observe2 Observe for 14 days dose_group2->observe2 decision2 Outcome? observe2->decision2 decision2->stop

Caption: OECD 423 Acute Oral Toxicity Workflow.

Methodology:

  • A stepwise procedure is used with a small number of animals per step.

  • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • A group of three animals (typically rodents) is dosed with the substance.

  • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • The outcome of the first group determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • The process continues until enough information is gathered to classify the substance's toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

OECD_404_Workflow start Start application Apply test substance to shaved skin of one animal (e.g., albino rabbit) start->application exposure 4-hour exposure with semi-occlusive dressing application->exposure observation Observe for skin reactions at 1, 24, 48, and 72 hours exposure->observation scoring Score erythema and edema observation->scoring decision Irritation or Corrosion? scoring->decision confirm Confirm with additional animals if necessary decision->confirm No or moderate irritation end Classify substance decision->end Corrosion or severe irritation confirm->end

Caption: OECD 404 Skin Irritation/Corrosion Workflow.

Methodology:

  • The test substance is applied to a small area of shaved skin on a single animal (typically an albino rabbit).

  • The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • After exposure, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • The severity of the skin reactions is scored according to a standardized scale.

  • If the initial test does not show corrosive or severe irritant effects, the test may be repeated on additional animals to confirm the results.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

OECD_405_Workflow start Start application Instill test substance into the conjunctival sac of one eye of a single animal (e.g., albino rabbit) start->application observation Examine eyes at 1, 24, 48, and 72 hours application->observation scoring Score effects on cornea, iris, and conjunctiva observation->scoring decision Irreversible effects or severe irritation? scoring->decision confirm Confirm with additional animals if necessary decision->confirm No or reversible effects end Classify substance decision->end Yes confirm->end

References

Methodological & Application

Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the widely utilized condensation reaction between an o-phenylenediamine and an aldehyde.

Physicochemical Data

A summary of the key physicochemical properties of the synthesized compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular FormulaC₁₃H₉BrN₂
Molecular Weight273.13 g/mol
Melting Point235-240 °C
AppearanceSolid
Purity (Assay)95%

Experimental Protocol

This protocol details the synthesis of this compound via the condensation of o-phenylenediamine and 2-bromobenzaldehyde.

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Supported Gold Nanoparticle Catalyst (e.g., Au/TiO₂)

  • Ethanol (for washing)

  • Ethyl Acetate

  • n-Hexane

Equipment:

  • Round-bottom flask or glass vial (5 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Thin-layer chromatography (TLC) apparatus

  • Centrifuge

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • IR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 5 mL glass vial, place the supported gold nanoparticle catalyst (1 mol% Au).

  • Add a solvent mixture of chloroform and methanol (3:1, 3 mL).

  • To this suspension, add o-phenylenediamine (0.3 mmol) and 2-bromobenzaldehyde (0.3 mmol).

  • Reaction: Stir the reaction mixture at 25 °C using a water bath for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, centrifuge the mixture to separate the solid catalyst.

  • Decant the supernatant and wash the catalyst twice with ethanol (3 mL).

  • Combine the supernatant and the ethanol washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine its melting point.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis o_phenylenediamine o-Phenylenediamine reaction_vessel Stir at 25°C for 2h o_phenylenediamine->reaction_vessel bromobenzaldehyde 2-Bromobenzaldehyde bromobenzaldehyde->reaction_vessel catalyst Au/TiO₂ Catalyst (1 mol% Au) catalyst->reaction_vessel solvent CHCl₃:MeOH (3:1) solvent->reaction_vessel centrifugation Centrifugation reaction_vessel->centrifugation evaporation Evaporation centrifugation->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterization (NMR, IR, MP) chromatography->characterization product 2-(2-Bromophenyl)- 1H-benzimidazole characterization->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Suzuki Coupling of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-(2-bromophenyl)-1H-benzimidazole. This versatile reaction enables the synthesis of 2-(biphenyl-2-yl)-1H-benzimidazole derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for similar sterically hindered and N-heterocyclic substrates, offering a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound is of particular interest as it allows for the introduction of diverse aryl and heteroaryl substituents at the 2'-position of the phenyl ring. However, the ortho-substitution on the phenyl ring introduces steric hindrance, and the presence of the benzimidazole moiety, which can coordinate to the palladium catalyst, necessitates careful optimization of reaction conditions to achieve high yields. These notes provide recommended starting conditions and optimization strategies for this valuable transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for the success of this reaction, especially with challenging substrates.

Data Presentation: Representative Suzuki Coupling Reaction Conditions

While specific data for the Suzuki coupling of this compound is not extensively published, the following tables summarize effective catalyst systems and conditions for analogous sterically hindered ortho-substituted aryl bromides and 2-bromo-benzimidazole derivatives. These conditions serve as an excellent starting point for optimization.

Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2-3 equiv)1,4-Dioxane / H₂O80-10012-24
Pd₂(dba)₃2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Cs₂CO₃ (2-3 equiv)Toluene100-11012-24
[PdCl₂(dppf)]-K₂CO₃ (2 equiv)DMF / H₂O80-1204-18
CataCXium® A Pd G3 (2 mol%)-Cs₂CO₃ (3 equiv)1,4-Dioxane / H₂O80-10012-24

Table 2: Screening of Reaction Parameters for a Generic Ortho-Substituted Aryl Bromide

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane / H₂O100High
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80Moderate
3PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF120Moderate to High
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3)Toluene110High

Yields are generalized based on literature for analogous reactions and should be considered as a guide for optimization.

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for coupling with a variety of arylboronic acids.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 mmol, 5 mol%)

  • SPhos (0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂, SPhos, and Cs₂CO₃.

  • Add 1,4-dioxane (e.g., 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis a Combine Reactants: - this compound - Arylboronic Acid - Base b Add Catalyst System: - Palladium Source - Ligand a->b c Add Solvent b->c d Degas Mixture c->d e Heat to Reaction Temp. d->e f Quench Reaction e->f Monitor (TLC/LC-MS) g Extraction f->g h Drying & Concentration g->h i Column Chromatography h->i j Characterization: - NMR - MS i->j

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 RedElim->Product ArX->OxAdd ArB->Transmetalation Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes & Protocols: 2-(2-Bromophenyl)-1H-benzimidazole as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to natural purines allows it to interact with various biopolymers, making it a focal point for the development of novel therapeutics. In anticancer research, benzimidazole derivatives have emerged as potent agents that exert their effects through diverse mechanisms, including the inhibition of key enzymes like topoisomerases, poly (ADP-ribose) polymerase (PARP), and various kinases.

This document provides detailed application notes and protocols centered on 2-(2-Bromophenyl)-1H-benzimidazole , a versatile precursor for synthesizing novel anticancer agents. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies and drug discovery.

Application Note 1: Synthetic Strategy

The 2-(2-bromophenyl) group is an ideal starting point for molecular elaboration. The bromine atom can be readily substituted using modern organometallic cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, amine, or alkynyl groups, respectively. This synthetic flexibility is crucial for tuning the pharmacological properties of the final compounds.

A typical workflow for developing anticancer agents from this precursor involves a multi-step process beginning with the strategic modification of the bromophenyl moiety.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation A Precursor: This compound B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B React with Boronic Acid / Amine C Diverse Library of Novel Benzimidazole Derivatives B->C Generate Analogs D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Test against Cancer Cell Lines E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) D->E Investigate Hits F Lead Compound Identification E->F Select Candidate

Figure 1: Drug discovery workflow using the precursor.

Application Note 2: Key Anticancer Mechanisms & Signaling Pathways

Derivatives synthesized from this compound can target several critical pathways involved in cancer cell proliferation and survival.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for repairing single-strand DNA breaks (SSBs).[1] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] When PARP is inhibited, SSBs are not repaired and can progress to DSBs during DNA replication.[3] In BRCA-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[2][3] PARP inhibitors essentially trap the PARP enzyme on the DNA, creating a toxic lesion that is particularly lethal to these HR-deficient cancer cells.[4][5]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 dsb1 Replication Fork Collapse (leads to DSB) ssb1->dsb1 repair1 SSB Repair parp1->repair1 viability1 Cell Survival repair1->viability1 hr1 Homologous Recombination (HR) Repair dsb1->hr1 hr1->viability1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Activation ssb2->parp2 dsb2 Replication Fork Collapse (leads to DSB) parp2->dsb2 Unrepaired SSBs parpi PARP Inhibitor (Benzimidazole Derivative) parpi->parp2 Inhibits & Traps hr2 Defective HR Repair dsb2->hr2 death Cell Death (Synthetic Lethality) hr2->death

Figure 2: Mechanism of synthetic lethality with PARP inhibitors.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[6] Type I topoisomerase (Topo I) creates transient single-strand breaks to relax supercoiled DNA.[7] Topo I inhibitors act by stabilizing the covalent complex formed between the enzyme and DNA (the cleavage complex).[7] This prevents the re-ligation of the DNA strand, and the collision of a replication fork with this trapped complex leads to the formation of a permanent, lethal double-strand break, ultimately triggering apoptosis.

G cluster_0 Normal Topo I Cycle cluster_1 Action of Topo I Inhibitor dna1 Supercoiled DNA topobind1 Topo I Binds DNA dna1->topobind1 cleavage1 Cleavage Complex (Transient SSB) topobind1->cleavage1 religation1 Re-ligation cleavage1->religation1 dna2 Relaxed DNA religation1->dna2 dna3 Supercoiled DNA topobind2 Topo I Binds DNA dna3->topobind2 inhibitor Topo I Inhibitor (Benzimidazole Derivative) topobind2->inhibitor trap Trapped Cleavage Complex (Stabilized) inhibitor->trap Stabilizes collision Replication Fork Collision trap->collision dsb Irreversible DSB collision->dsb apoptosis Apoptosis dsb->apoptosis

Figure 3: Mechanism of Topoisomerase I inhibition.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various exemplary benzimidazole derivatives against several human cancer cell lines. These values demonstrate the potential of this chemical class, which can be accessed synthetically from the this compound precursor.

Table 1: Cytotoxicity of 2-Phenylbenzimidazole Derivatives (μM) [8]

Compound A549 (Lung) MDA-MB-231 (Breast) PC3 (Prostate)
38 4.47 4.68 5.50
40 >100 3.55 >100
47 14.13 14.79 17.78
48 >100 >100 >100

| 55 | >100 | 15.85 | >100 |

Table 2: Cytotoxicity of Benzimidazole-Triazole Hybrids (μM) [9]

Compound HCT-116 (Colon) MCF-7 (Breast) HeLa (Cervical) HepG-2 (Liver)
5a 0.086 0.107 - -
6e 19.69 23.73 29.07 33.62
6f 11.72 14.69 22.75 18.31

| Gefitinib (Std.) | - | 0.052 | - | - |

Table 3: Enzyme Inhibitory Activity of Selected Hybrids (IC₅₀, μM) [9]

Compound EGFR VEGFR-2 Topo II
5a 0.086 0.107 2.52
6g Moderate Moderate Weaker
Gefitinib (Std.) 0.052 - -
Sorafenib (Std.) - 0.0482 -

| Doxorubicin (Std.) | - | - | 3.62 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing 2-(2-arylphenyl)-1H-benzimidazole derivatives from the precursor.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 3:1:1)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability in response to treatment with benzimidazole derivatives.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[11]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[10]

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Topoisomerase I DNA Relaxation Assay

This protocol determines the inhibitory activity of compounds on Topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.[6][7]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I reaction buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 100 mM MgCl₂, 1 mM EDTA, pH 7.9)

  • Test compounds dissolved in DMSO

  • 5x Stop/Loading dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.05% bromophenol blue)

  • Agarose gel (0.8-1.0%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add 2 µL of 10x reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at the desired concentration.[6] Add sterile water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of Topoisomerase I enzyme (an amount predetermined to cause complete relaxation of the DNA under assay conditions). Include a negative control (no enzyme) and a positive control (enzyme with vehicle).[6]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x stop/loading dye.[7]

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[6]

  • Analysis: Compare the bands in the lanes with the test compounds to the controls. An active inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a band that migrates faster (similar to the negative control), whereas inactive compounds will show a slower migrating band of relaxed DNA (similar to the positive control). Quantify the band intensities to determine the IC₅₀ value.

References

Application Notes and Protocols: Derivatization of 2-(2-Bromophenyl)-1H-benzimidazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The compound 2-(2-Bromophenyl)-1H-benzimidazole serves as a versatile starting material for the synthesis of a library of derivatives. The presence of a bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, while the nitrogen atoms of the benzimidazole core can be functionalized through alkylation or arylation. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve modifications at two key positions: the C-2 phenyl ring via palladium-catalyzed cross-coupling reactions and the N-1 position of the benzimidazole ring through alkylation.

I. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the phenyl ring. This is achieved by reacting the bromo-substituted benzimidazole with a boronic acid in the presence of a palladium catalyst and a base.

II. N-Alkylation of the Benzimidazole Core

The nucleophilic nitrogen of the benzimidazole ring can be readily alkylated using various alkyl halides in the presence of a base. This modification can significantly impact the lipophilicity, solubility, and biological activity of the resulting derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Biphenyl-2-yl)-1H-benzimidazole via Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add dioxane (8 mL) and water (2 mL) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(biphenyl-2-yl)-1H-benzimidazole.

Protocol 2: Synthesis of 1-Alkyl-2-(2-bromophenyl)-1H-benzimidazole via N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., butyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 1-alkyl-2-(2-bromophenyl)-1H-benzimidazole.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of derivatized benzimidazoles.

Table 1: In Vitro Anticancer Activity of 2-Aryl Benzimidazole Derivatives

Compound IDR Group (at C-2 phenyl)Cell LineIC₅₀ (µM)Reference
1a 4-MethoxyphenylMCF-73.37[1]
1b 4-ChlorophenylMCF-76.30[1]
1c 3,4-DimethoxyphenylA5498.47[2]
1d 4-HydroxyphenylHL-6015.15[2]
1e 2-HydroxyphenylHCT-1165.60[3]

Table 2: In Vitro Antimicrobial Activity of N-Alkylated Benzimidazole Derivatives

Compound IDN-1 Alkyl GroupOrganismMIC (µg/mL)Reference
2a HeptylStaphylococcus aureus4[4]
2b HeptylMRSA4[4]
2c PropylEscherichia coli64[5]
2d ButylCandida albicans64[4]
2e 2,4-DichlorobenzylCandida albicans3.12[6]

Mandatory Visualization

Signaling Pathway Diagrams

experimental_workflow suzuki_product suzuki_product screening screening suzuki_product->screening Test Compounds alkylation_product alkylation_product alkylation_product->screening Test Compounds anticancer anticancer data_analysis data_analysis anticancer->data_analysis antimicrobial antimicrobial antimicrobial->data_analysis

tubulin_inhibition_pathway inhibition inhibition tubulin tubulin inhibition->tubulin Binds to β-tubulin (Colchicine site) mitotic_arrest mitotic_arrest inhibition->mitotic_arrest Disruption of Mitotic Spindle

egfr_signaling_pathway inhibition inhibition dimerization dimerization inhibition->dimerization Blocks ATP binding site

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols provided herein are robust and versatile, allowing for the generation of a diverse library of compounds. The subsequent biological screening, guided by the representative data and mechanisms of action presented, can lead to the identification of potent anticancer and antimicrobial candidates. Further optimization of lead compounds through iterative synthesis and screening is a crucial step in the drug development pipeline.

References

Application Notes and Protocols: 2-(2-Bromophenyl)-1H-benzimidazole in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a revolutionary display and lighting technology, offering superior contrast, vibrant colors, and mechanical flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. 2-(2-Bromophenyl)-1H-benzimidazole has emerged as a critical building block in the synthesis of high-performance OLED materials. Its benzimidazole core provides excellent thermal and morphological stability, while the strategically positioned bromo-phenyl group offers a reactive handle for the introduction of various functional moieties through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final materials, enabling the creation of efficient emitters, hosts, and charge-transport materials.

Key Synthetic Applications

The versatility of this compound as a synthetic intermediate primarily stems from its ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions enable the straightforward synthesis of a diverse library of complex organic semiconductors.

Suzuki-Miyaura Cross-Coupling: Crafting Emitters and Host Materials

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the arylation of the this compound core. This is particularly useful for extending the π-conjugation of the molecule, a key strategy for tuning the emission color and improving charge-carrier mobility. By coupling with various aryl or heteroaryl boronic acids or esters, a wide range of blue, green, and red-emitting materials, as well as high-triplet-energy host materials, can be synthesized.

Buchwald-Hartwig Amination: Designing Hole-Transport Materials

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are the cornerstone of hole-transport materials (HTMs) in OLEDs. The reaction of this compound with various primary or secondary amines, particularly those based on carbazole or triphenylamine, leads to the formation of efficient HTMs. These materials are crucial for balancing charge injection and transport within the OLED device, thereby enhancing its overall efficiency and operational stability.

Data Presentation

The following tables summarize representative quantitative data for OLED materials synthesized using this compound and its derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions and Yields

EntryArylboronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1002467[1]
2Aryl Boronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~70-90[2]
3Benzofuran-2-boronic acidPalladacycle IAK₂CO₃THF/H₂O6012~75-85[3][4]
44-Chlorophenyl boronic acidPalladacycle IAK₂CO₃THF/H₂O8012~70-80*[3][4]

*Yields are representative and based on analogous reactions.

Table 2: Performance of OLED Devices Utilizing Benzimidazole Derivatives

MaterialDevice RoleMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Reference
o-mCPBIBipolar Host> 20> 1000N/A[5]
Compound BBlue Emitter4.3290(0.1482, 0.1300)[1][6]
5CzOXDLight-Blue Emitter9.3> 1000(0.18, 0.34)
5CzOXD hosted TADFOrange Host17.1> 1000N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-(bromophenyl)-1H-benzimidazole derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 equiv.)

  • Arylboronic acid or ester (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

  • To a dry Schlenk flask, add the this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-(bromophenyl)-1H-benzimidazole derivative with a primary or secondary amine.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine (1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the this compound derivative and the amine to the flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired arylamine product.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Inert Atmosphere (Ar/N2) add_solvent->degas heat Heat & Stir degas->heat quench Quench (add H2O) heat->quench Monitor (TLC/LC-MS) extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis start Combine: - Pd Precatalyst - Ligand - Base add_reactants Add: - this compound - Amine start->add_reactants add_solvent Add Degassed Solvent add_reactants->add_solvent heat Heat & Stir add_solvent->heat filter Filter through Celite heat->filter Monitor (TLC/LC-MS) wash Wash with H2O & Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Signaling_Pathway cluster_starting Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting OLED Material Classes A This compound B Suzuki-Miyaura Coupling (+ R-B(OH)2) A->B C-C Bond Formation C Buchwald-Hartwig Amination (+ R1R2NH) A->C C-N Bond Formation D π-Conjugated Systems (Emitters, Hosts) B->D E Arylamine Derivatives (Hole-Transport Materials) C->E

Caption: Synthetic pathways from this compound to OLED materials.

References

Application Notes and Protocols for 2-(2-Bromophenyl)-1H-benzimidazole as a Biocide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a 2-bromophenyl group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biological macromolecules.[2] The presence of the bromophenyl moiety can influence the compound's lipophilicity and electronic properties, potentially enhancing its biocidal activity. These application notes provide an overview of the potential biocidal applications of this compound in a research context, along with detailed protocols for its synthesis and evaluation.

Biocidal Activity and Mechanism of Action

While specific quantitative data for this compound is not extensively available in the public domain, the biocidal activity of the broader class of 2-arylbenzimidazoles has been documented. The mechanism of action for benzimidazole derivatives is multifaceted and can vary depending on the specific substitutions and the target organism.

Antibacterial Action: Benzimidazole derivatives can exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division.[1] They are also known to interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1]

Antifungal Action: A primary mechanism of antifungal activity for many benzimidazoles is the inhibition of ergosterol biosynthesis.[2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Another key target is β-tubulin, where binding by benzimidazoles disrupts the formation of microtubules, thereby arresting cell division.[1]

Data Presentation: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various 2-arylbenzimidazole derivatives against selected microbial strains to provide a comparative context for the potential activity of this compound.

Compound ClassTest OrganismStrainMIC (µg/mL)Reference
2-ArylbenzimidazolesBacillus cereusATCC 1457932[3]
Staphylococcus aureusATCC 2921332[3]
Escherichia coliATCC 2592264[3]
Pseudomonas aeruginosaATCC 2785364[3]
Benzimidazole-triazole hybridsStaphylococcus aureusN/A3.125-12.5[4]
Escherichia coliN/A3.125-12.5[4]
2-Chloromethyl-1H-benzimidazole derivs.Candida albicansATCC 1023112.5[5]
Aspergillus fumigatusMTCC 2582>100[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aromatic aldehyde.[6][7]

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Ethanol

  • Hydrochloric acid (4N)

  • Sodium hydroxide solution (10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add 2-bromobenzaldehyde (1 equivalent) to the solution.

  • Slowly add 4N hydrochloric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (sterile broth)

  • Resazurin solution (optional, as a viability indicator)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (containing the serially diluted compound) with the microbial suspension.

  • Include a positive control (broth with a standard antimicrobial), a negative control (sterile broth), and a growth control (broth with the inoculum but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the susceptibility of a microorganism to the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Prepare MHA plates and allow them to dry.

  • Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks and a positive control disk onto the surface of the inoculated MHA plate, ensuring firm contact.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.

  • Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters. A larger zone diameter indicates greater susceptibility.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 o-Phenylenediamine Step1 Dissolve in Ethanol + Add 4N HCl Reactant1->Step1 Reactant2 2-Bromobenzaldehyde Reactant2->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Neutralize with 10% NaOH Step2->Step3 Step4 Filter and Wash Step3->Step4 Step5 Recrystallize Step4->Step5 Product This compound Step5->Product

Caption: Synthesis of this compound.

Biocidal_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_quantitative_assay Quantitative Analysis cluster_results Data Analysis Start Synthesized this compound DiskDiffusion Disk Diffusion Assay (Qualitative) Start->DiskDiffusion MIC Broth Microdilution (Determine MIC) DiskDiffusion->MIC If active Analysis Compare Activity (Structure-Activity Relationship) MIC->Analysis Proposed_Mechanism_of_Action cluster_compound Biocidal Agent cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Compound This compound Target1 DNA Gyrase / Topoisomerase IV (Bacteria) Compound->Target1 Inhibits Target2 β-Tubulin Polymerization (Fungi) Compound->Target2 Inhibits Target3 Ergosterol Biosynthesis (Fungi) Compound->Target3 Inhibits Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Disruption of Microtubules Target2->Effect2 Effect3 Cell Membrane Disruption Target3->Effect3 Outcome Cell Death (Biocidal Effect) Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

Application Note and Protocol for N-alkylation of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2-(2-Bromophenyl)-1H-benzimidazole, a key synthetic transformation for the development of novel pharmaceutical agents and functional materials. Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry, and modification at the N-1 position of the benzimidazole ring allows for the modulation of their biological activity and physicochemical properties. This protocol outlines a robust and efficient method using alkyl halides under phase-transfer catalysis conditions, which offers high yields, operational simplicity, and broad applicability.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that are integral to the structure of numerous biologically active molecules. The N-alkylation of the benzimidazole core is a critical step in the synthesis of a wide array of therapeutic agents, including antivirals, antifungals, and antiproliferative agents. The introduction of various alkyl substituents on the nitrogen atom of the benzimidazole ring can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. The target molecule, this compound, serves as a versatile building block for further chemical modifications, making its N-alkylation a reaction of significant interest in drug discovery and development.[1] This protocol details a reliable method for this transformation.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting it with an alkyl halide in the presence of a base. A phase-transfer catalyst is often employed to facilitate the reaction between the deprotonated benzimidazole (in the solid or aqueous phase) and the alkyl halide (in the organic phase).

  • Reactants: this compound, Alkyl Halide (R-X, where R = alkyl group and X = Br, I)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS)

  • Solvent: Toluene or Dimethylformamide (DMF)

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine this compound, Alkyl Halide, Base, and Phase-Transfer Catalyst in Solvent heating Heat the reaction mixture at a specified temperature for a set time reagents->heating monitoring Monitor reaction progress by TLC heating->monitoring extraction Perform aqueous work-up and extract with an organic solvent monitoring->extraction Reaction Complete drying Dry the organic layer and evaporate the solvent extraction->drying chromatography Purify the crude product by column chromatography drying->chromatography characterization Characterize the final product (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., n-butyl bromide, benzyl bromide)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired alkyl halide (1.2-1.5 eq), powdered potassium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or DMF. A typical concentration is 0.1 to 0.5 M.

  • Reaction: Heat the reaction mixture to 70-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of benzimidazole derivatives with various alkyl halides. While specific data for this compound is limited in the literature, the data presented for analogous structures provides a strong predictive basis for expected outcomes.

Alkyl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl BromideNaOHTBABToluene80879[2]
Benzyl BromideNaOHTBABToluene90382[2]
n-Propyl BromideNaOHTBABToluene75875[2]
C₃-C₁₀ Alkyl Bromidesaq. KOHTBAHSTolueneRefluxN/AHigh[3][4]

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Signaling Pathway Diagram (Logical Relationship)

The N-alkylation reaction proceeds through a deprotonation-substitution mechanism, facilitated by the phase-transfer catalyst.

logical_relationship cluster_phases Phase Interaction cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Benzimidazole This compound Anion Benzimidazolide Anion Benzimidazole->Anion Deprotonation Base Base (e.g., KOH) Base->Anion IonPair Ion Pair (Q+Anion-) Anion->IonPair Forms Ion Pair with Q+ AlkylHalide Alkyl Halide (R-X) Product N-Alkyl-2-(2-bromophenyl) -1H-benzimidazole AlkylHalide->Product SN2 Reaction Catalyst Phase-Transfer Catalyst (Q+X-) Catalyst->IonPair IonPair->AlkylHalide Transfers to Organic Phase and reacts with Alkyl Halide IonPair->Product

Caption: Logical relationship of the phase-transfer catalyzed N-alkylation reaction.

Applications in Drug Development

N-alkylated benzimidazoles are a cornerstone in the development of new therapeutics. The modification of the N-1 position of this compound with various alkyl groups can lead to compounds with a range of biological activities. For instance, different alkyl chains can enhance the compound's ability to penetrate cell membranes, a crucial factor for oral bioavailability and efficacy. Furthermore, the introduction of functionalized alkyl groups can provide additional binding interactions with biological targets, leading to increased potency and selectivity. The bromo-phenyl substituent at the 2-position also offers a handle for further diversification through cross-coupling reactions, expanding the chemical space accessible from these N-alkylated intermediates.

Conclusion

The N-alkylation of this compound is a fundamental and versatile reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. The use of phase-transfer catalysis provides an efficient, scalable, and operationally simple method for this transformation. The protocols and data presented herein offer a comprehensive guide for researchers to successfully perform this important synthetic step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • The Phillips Condensation: This method involves the reaction of o-phenylenediamine with 2-bromobenzoic acid, typically in the presence of a strong acid catalyst at elevated temperatures.

  • Condensation with an Aldehyde: This route utilizes the reaction of o-phenylenediamine with 2-bromobenzaldehyde, which undergoes a cyclocondensation and in-situ oxidation to form the benzimidazole ring.

Q2: What are the critical parameters to consider for optimizing the yield?

A2: To achieve a high yield of this compound, several parameters should be carefully optimized:

  • Choice of Catalyst: The type and amount of catalyst can significantly impact the reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent are crucial for reactant solubility and achieving the necessary reaction temperature.

  • Reaction Temperature: Most benzimidazole syntheses require heating. The optimal temperature will depend on the chosen method and solvent.

  • Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Stoichiometry of Reactants: The molar ratio of o-phenylenediamine to the carboxylic acid or aldehyde can influence the formation of side products.

Q3: What are the common side products, and how can they be minimized?

A3: A common side product, particularly when using the 2-bromobenzaldehyde route, is the N,N'-dibenzylidene-o-phenylenediamine, which is a Schiff base intermediate. Over-oxidation or side reactions can also lead to tar formation, reducing the overall yield. To minimize these, it is crucial to control the reaction temperature and time, and to use an appropriate oxidizing agent or ensure aerobic conditions for the in-situ oxidation step. In the Phillips condensation, incomplete cyclization can leave unreacted starting materials or the intermediate amide.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel is an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible CauseSuggested Solution
Incorrect Reaction Temperature For the Phillips condensation, ensure the reaction is heated to a sufficiently high temperature (often >150 °C) to drive the dehydration and cyclization. For the aldehyde route, the optimal temperature may vary depending on the catalyst and solvent used; consult literature for similar reactions.
Ineffective Catalyst For the Phillips condensation, ensure a strong acid catalyst like polyphosphoric acid (PPA) or 4N HCl is used. For the aldehyde route, a variety of catalysts can be employed, including Lewis acids or protic acids. Consider screening different catalysts.
Poor Quality Starting Materials Ensure that o-phenylenediamine, 2-bromobenzoic acid, and 2-bromobenzaldehyde are of high purity. o-Phenylenediamine is susceptible to oxidation and should be stored under an inert atmosphere.
Insufficient Reaction Time Monitor the reaction progress by TLC. If the starting materials are still present, extend the reaction time.
Atmosphere (Aldehyde Route) The condensation with 2-bromobenzaldehyde requires an oxidative step. Ensure the reaction is open to the air or that a suitable oxidizing agent is used.
Problem 2: Formation of Significant Side Products
Possible CauseSuggested Solution
Formation of Schiff Base Intermediate (Aldehyde Route) This can be minimized by ensuring complete cyclization and oxidation. The choice of an appropriate catalyst and oxidizing conditions (e.g., bubbling air through the reaction mixture) can promote the formation of the desired benzimidazole.
Incomplete Cyclization (Phillips Condensation) This may be due to insufficient heating or catalyst. Increase the reaction temperature or the amount of catalyst.
Tar Formation This is often a result of excessively high temperatures or prolonged reaction times. Optimize these parameters by running the reaction at a slightly lower temperature and monitoring it closely by TLC.

Data Presentation

The following tables provide a summary of how different reaction conditions can influence the yield of 2-arylbenzimidazoles, which can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on the Yield of 2-Arylbenzimidazoles (Aldehyde Route)

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic acidEthanolReflux485-92
Ammonium ChlorideEthanol80-902-475-94[1]
Indium(III) triflateSolvent-freeRoom Temp.0.5-288-95
Ceric Ammonium NitratePEG-400801-290-96
Gold Nanoparticles on TiO₂CHCl₃:MeOH (3:1)Room Temp.2485-95[2]

Table 2: Effect of Solvent on the Yield of 2-Arylbenzimidazoles

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolNH₄Cl80288
MethanolNH₄ClReflux385
Water(NH₄)₂S₂O₈90192
AcetonitrileLaCl₃·7H₂ORoom Temp.2-485-95
DimethylformamideNone120670-80

Experimental Protocols

Method A: Phillips Condensation using 2-Bromobenzoic Acid

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 2-bromobenzoic acid (1.05 eq).

  • Add polyphosphoric acid (PPA) (10-15 times the weight of o-phenylenediamine) to the flask.

  • Heat the reaction mixture to 160-180 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Method B: Condensation using 2-Bromobenzaldehyde

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of ammonium chloride (e.g., 10-20 mol%).

  • Reflux the reaction mixture for 3-5 hours. Ensure the reaction is open to the air to facilitate oxidation.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow_phillips start Start reactants Mix o-phenylenediamine, 2-bromobenzoic acid, and PPA start->reactants heating Heat at 160-180 °C for 4-6 hours reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool and pour onto ice monitoring->workup Reaction complete neutralization Neutralize with NaHCO₃ workup->neutralization filtration Filter and wash with water neutralization->filtration purification Recrystallize filtration->purification product This compound purification->product

Caption: Experimental workflow for the Phillips condensation synthesis.

experimental_workflow_aldehyde start Start reactants Dissolve o-phenylenediamine, 2-bromobenzaldehyde, and NH₄Cl in ethanol start->reactants reflux Reflux for 3-5 hours (open to air) reactants->reflux monitoring Monitor by TLC reflux->monitoring workup Cool and pour into ice water monitoring->workup Reaction complete filtration Filter and wash with water workup->filtration purification Recrystallize filtration->purification product This compound purification->product

Caption: Experimental workflow for the aldehyde condensation synthesis.

troubleshooting_yield problem Low Yield of Product cause1 Incorrect Temperature? problem->cause1 cause2 Ineffective Catalyst? problem->cause2 cause3 Poor Starting Materials? problem->cause3 cause4 Insufficient Reaction Time? problem->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Screen Catalysts cause2->solution2 solution3 Purify Reactants cause3->solution3 solution4 Increase Reaction Time (Monitor by TLC) cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 2-(2-Bromophenyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between o-phenylenediamine and 2-bromobenzaldehyde. This reaction, a variant of the Weidenhagen synthesis, typically involves the formation of a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic benzimidazole ring.[1][2] Various catalysts and oxidizing agents can be used to promote the reaction and improve yields.[3][4]

Q2: What are the expected characteristics of the final product?

A2: this compound is typically a solid at room temperature. Key identifiers include:

  • Molecular Formula: C₁₃H₉BrN₂[5]

  • Molecular Weight: Approximately 273.13 g/mol [5]

  • Appearance: White to off-white or light orange powder/crystal[6]

  • Melting Point: Approximately 235-240 °C[6]

Q3: Why is an oxidizing agent or aerobic conditions often required?

A3: The initial cyclization of the Schiff base intermediate forms a 2,3-dihydro-1H-benzimidazole. An oxidation step is necessary to remove two hydrogen atoms and form the stable aromatic benzimidazole ring. This can be achieved using an explicit oxidizing agent (e.g., H₂O₂, cupric acetate), by bubbling air through the reaction mixture, or sometimes a suitable catalyst can facilitate this oxidation.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has a very low yield, or I'm only recovering starting materials. What are the likely causes and solutions?

A: Low yield is a common issue that can stem from several factors. Refer to the table and workflow diagram below to diagnose the problem.

Possible CauseRecommended Solutions
Suboptimal Reaction Conditions Temperature: If the reaction is too cold, the rate of cyclization may be too slow. If too hot, starting materials or the product could decompose. Try running the reaction at a moderate temperature (e.g., 80 °C) first and then optimizing.[3] Solvent: The choice of solvent (e.g., ethanol, DMF, acetic acid) can significantly impact reactant solubility and reaction rates. Consult literature for solvent systems that have proven effective for similar 2-arylbenzimidazoles.[6]
Inefficient Cyclization/Oxidation The conversion of the Schiff base intermediate to the final product requires an oxidative cyclization. If this step is inefficient, the reaction will stall. • Ensure aerobic conditions (if the protocol requires it) or add a catalyst/oxidant like Cu(OAc)₂ or H₂O₂ to facilitate the final aromatization step.[1]
Poor Quality Starting Materials Impurities in o-phenylenediamine or 2-bromobenzaldehyde can inhibit the reaction. • Use freshly purified starting materials. o-Phenylenediamine is particularly prone to air oxidation and should be light in color; if it is dark brown or black, it should be purified (e.g., by recrystallization) before use.
Incomplete Reaction Time The reaction may simply not have been allowed to run long enough. • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spots have been consumed.[7]
Problem 2: The Reaction Mixture Turns Dark Brown or Black, and a Tar-like Substance Forms

Q: Shortly after starting the reaction, the mixture turned very dark and I've isolated an insoluble, tarry material. What happened?

A: This is a classic sign of o-phenylenediamine (OPD) oxidation . OPD is highly sensitive to air and oxidizing conditions, which can cause it to polymerize into dark, complex mixtures. This removes it from the reaction, drastically lowering the yield of your desired product.

Solutions:

  • Use an Inert Atmosphere: The most effective solution is to conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric oxygen from decomposing the OPD.

  • Check Reagent Purity: Use high-purity, colorless, or light-tan OPD.

  • Control Temperature: Excessive heat can accelerate the rate of oxidative decomposition.

Problem 3: My Purified Product Shows Extra Peaks in NMR/MS Analysis

Q: I've isolated a product, but my analytical data (¹H NMR, LC-MS) shows significant impurities. What are these side-products?

A: Besides starting materials, there are two common side-products in this synthesis that may be present.

Side-ProductStructureFormation Mechanism & IdentificationPrevention Strategy
Uncyclized Schiff Base N-(2-bromobenzylidene)benzene-1,2-diamineThis intermediate forms from the initial 1:1 condensation of the reactants. It will accumulate if the subsequent cyclization step is slow or incomplete.[8] ¹H NMR: Look for a characteristic imine proton (-N=CH-) signal (often a singlet around 8-9 ppm). MS: Mass will correspond to the sum of the reactants minus one molecule of water (C₁₃H₁₁BrN₂).• Increase reaction time or temperature to promote cyclization. • Add a mild acid catalyst (e.g., p-TsOH, acetic acid) which can catalyze both Schiff base formation and the subsequent cyclization.[2]
Incompletely Oxidized Product 2-(2-Bromophenyl)-2,3-dihydro-1H-benzimidazoleThis product, a benzimidazoline, forms after cyclization but before the final aromatization (oxidation) step.[9] ¹H NMR: The spectrum will be more complex than the final product, showing aliphatic protons from the non-aromatic dihydroimidazole ring. MS: The mass will be two units higher than the final product (C₁₃H₁₁BrN₂).• Introduce an oxidizing agent (e.g., a catalytic amount of an oxidant, or run the reaction open to the air if the protocol allows). • Increase the reaction time, as sometimes air oxidation is slow but sufficient if given enough time.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of 2-Arylbenzimidazoles

The following table summarizes data from various literature reports on the synthesis of 2-arylbenzimidazoles, demonstrating how the choice of catalyst and solvent affects reaction outcomes.

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Thermal)Solvent-free1401-2 h88-95[10]
p-TsOHTolueneReflux2-3 h~90[2]
H₂O₂ / HClAcetonitrileRoom Temp< 1 h90-98[11]
Au/TiO₂CHCl₃:MeOHRoom Temp24 h~95[4][12]
Cu(OAc)₂EthanolReflux5-9 min (MW)~90[1]
NaHSO₃DMF10 min (MW)10 min (MW)67-99[6]

Note: Yields are for a range of 2-arylbenzimidazoles and serve as a general guide.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on common methods for condensing o-phenylenediamine with an aldehyde.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • 2-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Ethanol (30 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol, 10 mol%) - Catalyst

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (10 mmol) and 2-bromobenzaldehyde (10 mmol).

  • Solvent and Catalyst Addition: Add ethanol (30 mL) followed by the catalytic amount of p-TsOH (10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Workup: Once the reaction is complete, cool the flask to room temperature. A precipitate of the product may form.

  • Isolation: If a solid has formed, collect the product by vacuum filtration. If not, slowly add cold water to the reaction mixture to precipitate the product.

  • Purification: Wash the filtered solid with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.

Visualizations

Reaction Pathway and Side-Product Formation

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate (N-(2-bromobenzylidene)benzene-1,2-diamine) OPD->SchiffBase - H₂O (Condensation) Oxidized_OPD Oxidized OPD (Tarry Byproducts) OPD->Oxidized_OPD [O₂] (Air Oxidation) Aldehyde 2-Bromobenzaldehyde Aldehyde->SchiffBase - H₂O (Condensation) Dihydro Dihydrobenzimidazole Intermediate SchiffBase->Dihydro Intramolecular Cyclization Product This compound (Desired Product) SchiffBase_Side Uncyclized Schiff Base (Impurity) SchiffBase->SchiffBase_Side Incomplete Cyclization Dihydro->Product - 2H⁺, - 2e⁻ (Oxidation / Aromatization) Dihydro_Side Dihydro-product (Impurity) Dihydro->Dihydro_Side Incomplete Oxidation

Caption: Reaction scheme for benzimidazole synthesis and common side-products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield ImpureProduct Impure Product / Extra Peaks Start->ImpureProduct Cause_Oxidation Cause: OPD Oxidation? (Dark Color/Tar) LowYield->Cause_Oxidation Is mixture dark? Cause_Conditions Cause: Suboptimal Conditions? LowYield->Cause_Conditions Is mixture clean? Cause_Schiff Cause: Uncyclized Schiff Base? ImpureProduct->Cause_Schiff MS matches (M-H₂O)? Imine peak in NMR? Cause_Dihydro Cause: Incomplete Oxidation? ImpureProduct->Cause_Dihydro MS matches (M+2H)? Aliphatic peaks in NMR? Sol_Inert Solution: Use Inert Atmosphere (N₂/Ar) Cause_Oxidation->Sol_Inert Sol_Purity Solution: Check Reagent Purity Cause_Oxidation->Sol_Purity Sol_Optimize Solution: Optimize Temp/Solvent/Time Cause_Conditions->Sol_Optimize Cause_Schiff->Sol_Optimize Sol_Catalyst Solution: Add/Change Catalyst Cause_Schiff->Sol_Catalyst Cause_Dihydro->Sol_Optimize Increase Time Sol_Oxidant Solution: Add Oxidant / Ensure Aerobic Cause_Dihydro->Sol_Oxidant

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification of crude 2-(2-Bromophenyl)-1H-benzimidazole by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(2-Bromophenyl)-1H-benzimidazole

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude this compound via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: An ideal solvent should dissolve the crude compound completely at its boiling point but only sparingly at room temperature or below. This temperature-dependent solubility differential is crucial for maximizing crystal recovery upon cooling.[1][2] The solvent should also be chemically inert to the compound and dissolve impurities well at all temperatures or not at all, allowing for their removal during hot filtration or by retention in the mother liquor.[1]

Q2: My purified product has a low melting point and appears off-white or yellowish. What is the likely cause?

A2: A low or broad melting point range indicates the presence of impurities. The discoloration suggests that colored impurities from the synthesis are co-crystallizing with your product. Consider treating the hot solution with activated charcoal before the filtration and crystallization steps to adsorb these colored impurities.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective when a single solvent is not ideal. This typically involves a "soluble solvent" in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.[1][3] The crude product is dissolved in a minimal amount of the hot "soluble solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is clarified by adding a few drops of the hot soluble solvent and then allowed to cool slowly.[4]

Q4: How much solvent should I use initially?

A4: Start by adding just enough solvent to the crude solid to cover it. Heat the mixture to boiling and then continue to add small portions of the hot solvent until the solid just dissolves completely.[2] Using a large excess of solvent is a common cause of low recovery yield.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: Low or No Crystal Formation Upon Cooling

Problem: The solution remains clear or only a very small amount of solid precipitates after cooling.

Potential Cause Troubleshooting Step
Excess Solvent The concentration of the compound is below its saturation point. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[5]
Supersaturation The solution is supersaturated, but crystal nucleation has not initiated. Try scratching the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches can provide a surface for nucleation.[5]
Need for Nucleation Site If scratching fails, add a tiny "seed crystal" of the pure compound to the cooled solution to induce crystallization.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Recover the solid by evaporating the solvent and attempt the recrystallization again with a different, less polar solvent or a solvent mixture.[5]
Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Problem: The compound separates from the solution as an insoluble liquid or oil upon cooling.

Potential Cause Troubleshooting Step
High Impurity Level A high concentration of impurities can depress the melting point of the mixture, causing it to liquefy. Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.
Solution Cooled Too Rapidly Rapid cooling can cause the compound to come out of solution too quickly at a temperature above its melting point.[5] Allow the solution to cool more slowly (e.g., by insulating the flask).
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the compound (Melting point of this compound is 235-240 °C, so this is less common for this specific compound but possible with high-boiling point solvents).[6] More commonly, the compound's solubility is too high. Re-heat the solution to dissolve the oil, add more of the "soluble solvent" (if using a mixed system) or a small amount of additional solvent to lower the saturation point, and then cool slowly.[5]
Issue 3: Poor Recovery or Low Yield

Problem: The final mass of the purified crystals is significantly lower than expected.

Potential Cause Troubleshooting Step
Excess Solvent Used A significant amount of the product remains dissolved in the mother liquor.[5][7] If the mother liquor has not been discarded, it can be concentrated and cooled further to recover a second crop of crystals. Note that the second crop may be less pure.
Premature Crystallization Crystals formed during the hot filtration step, leading to product loss on the filter paper. To prevent this, use a pre-heated funnel and flask for filtration and ensure the solution is fully saturated but not supersaturated.
Washing with Room Temp. Solvent Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Quantitative Data and Physical Properties

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₉BrN₂[8][9]
Molecular Weight 273.13 g/mol [9]
Appearance Solid / Powder to Crystal[10]
Melting Point 235-240 °C[6]
Boiling Point 446.6 °C at 760 mmHg[6]
Table 2: Suggested Solvents for Recrystallization of Benzimidazole Derivatives
Solvent / SystemTypeRationale & Considerations
Ethanol Single SolventOften a good starting point for benzimidazole derivatives.[11][12] It is a polar protic solvent that can effectively dissolve the compound when hot.
Methanol Single SolventSimilar to ethanol, but its lower boiling point can be advantageous. Some benzimidazoles have been noted to form complexes or co-crystals with methanol.[13]
Acetonitrile Single SolventCompounds with multiple aromatic rings often crystallize well from acetonitrile.[14]
Ethyl Acetate / Hexane Solvent MixtureA versatile system where ethyl acetate is the "soluble" solvent and hexane is the "anti-solvent."[3][4] Good for compounds of intermediate polarity.
Dichloromethane / Hexane Solvent MixtureAnother effective polar/non-polar mixture. Dichloromethane effectively dissolves many organics, with hexane acting as the anti-solvent.[3]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound. Small-scale trials are recommended to determine the optimal solvent.

  • Solvent Selection: Place approximately 20-30 mg of the crude material into a small test tube. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is promising.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the selected solvent to cover the solid. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solid's weight). Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper, pouring the hot solution through quickly into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the mass and melting point of the purified product.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G cluster_yes cluster_no cluster_issues start Crude 2-(2-Bromophenyl)- 1H-benzimidazole dissolve 1. Dissolve in minimal hot solvent start->dissolve cool 2. Cool slowly dissolve->cool outcome Crystals Formed? cool->outcome success Yes isolate 3. Isolate, Wash, Dry outcome->isolate  Yes failure No issue What is the issue? outcome->issue  No product Pure Product isolate->product oiling Oiling Out no_xtal No Crystals low_yield Low Yield sol_oiling1 Re-heat, add more solvent, cool slower issue->sol_oiling1  Oiling Out sol_no_xtal1 Scratch flask or add seed crystal issue->sol_no_xtal1  No Crystals sol_low_yield1 Concentrate mother liquor for 2nd crop issue->sol_low_yield1  Low Yield sol_no_xtal2 Concentrate solution (boil off solvent) sol_no_xtal1->sol_no_xtal2 If scratching fails

Caption: Troubleshooting workflow for recrystallization.

References

Challenges in the scale-up synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

IssuePotential Cause(s)Recommended Actions
Low Product Yield Incomplete Reaction: The condensation reaction may not have reached completion.Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time or temperature. For instance, increasing the temperature from 60°C to 100°C can significantly improve yields.[1][2]• Catalyst Choice: The choice and amount of catalyst are crucial. Acid catalysts like ammonium chloride (NH₄Cl) or Lewis acids can enhance the rate of reaction.[3] Consider screening different catalysts if yields are suboptimal.
Sub-optimal Solvent: The solvent may not be ideal for the reaction.Solvent Screening: Different solvents can significantly impact yield. While solvents like chloroform have been shown to be effective, greener options like ethanol or even water-based systems with surfactants should be considered, especially for scale-up.[3][4][5]
Degradation: Starting materials or the product might be degrading under the reaction conditions.Inert Atmosphere: The starting material, o-phenylenediamine, can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.
Difficult Product Purification Formation of Colored Impurities: Oxidation of o-phenylenediamine or side reactions can lead to highly colored, hard-to-remove impurities.Use of o-phenylenediamine dihydrochloride: This salt form of the starting material is more stable against oxidation and can reduce the formation of colored impurities.[4]• Activated Carbon Treatment: After the reaction, a treatment with activated carbon in a suitable solvent can help remove colored impurities before crystallization.
Similar Polarity of Product and Byproducts: Unreacted starting materials or side products may have similar polarity to the desired product, complicating chromatographic separation.Recrystallization: This is often the most effective method for purifying the final product on a large scale. A solvent screen is recommended to find the ideal system for high recovery and purity.• pH Adjustment: The benzimidazole core is basic. Washing the crude product dissolved in an organic solvent with a dilute acidic solution, followed by a basic wash, can help remove non-basic or acidic impurities.
Reaction Fails to Initiate or Stalls Poor Quality of Reagents: Impurities in the starting materials (o-phenylenediamine or 2-bromobenzaldehyde) can inhibit the reaction.Verify Reagent Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis before starting the reaction. 2-bromobenzaldehyde can oxidize to 2-bromobenzoic acid on storage.
Mass Transfer Limitations (on Scale-up): In larger reactors, inefficient mixing can lead to localized concentration gradients and poor reaction kinetics.Improve Agitation: Ensure the stirring is efficient and that the entire reaction mixture is homogeneous. For large-scale reactions, the type of impeller and stirring speed are critical parameters.
Exothermic Reaction (on Scale-up) Heat Generation: The condensation reaction can be exothermic, which can be difficult to control in large batches, potentially leading to side reactions or safety issues.[6][7]Controlled Reagent Addition: Add one of the reagents (e.g., the aldehyde) slowly and in portions to the reactor to control the rate of heat generation.[7]• Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde.[8][9] This reaction is typically catalyzed by an acid and can be performed in various solvents. For scale-up, optimizing the catalyst, solvent, and temperature is key to achieving high yield and purity.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters are:

  • Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent side-product formation.[6]

  • Mass Transfer/Mixing: Ensuring efficient mixing is crucial for reaction homogeneity and to avoid localized "hot spots".[6]

  • Reagent Purity: The purity of the o-phenylenediamine and 2-bromobenzaldehyde is essential, as impurities can lead to significant side reactions.

  • Solid Handling: On a large scale, the handling of solid reagents and the isolation of the solid product (e.g., filtration, drying) need to be efficient and safe.

Q3: What are the typical impurities found in the synthesis?

A3: Common impurities include:

  • Unreacted starting materials: o-phenylenediamine and 2-bromobenzaldehyde.

  • Oxidation products: Highly colored impurities arising from the oxidation of o-phenylenediamine.

  • Side products: Formation of bis-benzimidazole or other condensation byproducts, although less common with a 1:1 stoichiometry.

Q4: Which purification techniques are most suitable for large batches of this compound?

A4: For large-scale purification, recrystallization is the most practical and cost-effective method. Column chromatography is generally avoided for large quantities due to cost and solvent usage. A typical procedure would involve dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. Finding the right solvent or solvent mixture is critical for success.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the synthesis of 2-aryl-benzimidazoles, based on literature data for analogous reactions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp492-94[3]
NoneWater100289.7[1][2]
MgO@DFNSEthanolRoom Temp4High (Catalyst is reusable)[4]
Er(OTf)₃ (1 mol%)Solvent-free100 (MW)0.08 (5 min)>96[2]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine and 2-bromobenzaldehyde, catalyzed by ammonium chloride.

Materials:

  • o-phenylenediamine (1.0 eq.)

  • 2-bromobenzaldehyde (1.0 eq.)

  • Ammonium Chloride (NH₄Cl) (4.0 eq.)

  • Chloroform (CHCl₃) or Ethanol

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of o-phenylenediamine (1.0 eq.) in chloroform or ethanol (approx. 5 mL per mmol of diamine), add ammonium chloride (4.0 eq.).

  • Add 2-bromobenzaldehyde (1.0 eq.) to the mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 70/30).[3]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Combine o-phenylenediamine, catalyst (NH4Cl), and solvent P2 Add 2-bromobenzaldehyde P1->P2 Step 1 R1 Stir at Room Temperature (4-6 hours) P2->R1 Step 2 R2 Monitor by TLC R1->R2 Step 3 W1 Quench with Water R2->W1 Step 4 (If complete) W2 Extract with Ethyl Acetate W1->W2 Step 5 W3 Dry & Concentrate W2->W3 Step 5 PU1 Recrystallize Crude Product W3->PU1 Step 6 PU2 Obtain Pure Product PU1->PU2 Step 7

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Completion Is the reaction going to completion? Start->Check_Completion Action_Optimize Increase Time/Temp Screen Catalysts/Solvents Check_Completion->Action_Optimize No Check_Impurities Are there significant colored impurities? Check_Completion->Check_Impurities Yes Action_Optimize->Check_Completion Action_Purity Use o-phenylenediamine salt Treat with activated carbon Check_Impurities->Action_Purity Yes Check_Purification Is recrystallization ineffective? Check_Impurities->Check_Purification No Action_Purity->Check_Purification Action_Solvent Perform solvent screen Consider pH adjustment wash Check_Purification->Action_Solvent Yes End Process Optimized Check_Purification->End No Action_Solvent->End

Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for 2-(2-Bromophenyl)-1H-benzimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(2-bromophenyl)-1H-benzimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between o-phenylenediamine and 2-bromobenzaldehyde using a variety of catalysts. This one-pot synthesis is often preferred for its efficiency.

Q2: Which catalysts are recommended for the condensation of o-phenylenediamine and 2-bromobenzaldehyde?

A2: Several catalysts can be employed, with the choice often depending on the desired reaction conditions (e.g., temperature, solvent) and scale. Commonly used catalysts include ammonium chloride, p-toluenesulfonic acid (p-TsOH), and heterogeneous catalysts like engineered magnesium oxide (MgO@DFNS).[1][2][3]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the catalyst. For instance, reactions with ammonium chloride are often carried out in chloroform at room temperature, while p-TsOH may require heating in a solvent like DMF.[2][3] Heterogeneous catalysts like MgO@DFNS have been shown to be effective in ethanol.[1]

Q4: Can the bromo-substituent on the phenyl ring interfere with the reaction?

A4: Yes, the bromo-substituent can be a reactive site, especially under harsh reaction conditions or in the presence of certain metal catalysts. This can potentially lead to side reactions such as Ullmann-type homocoupling or dehalogenation. Careful selection of the catalyst and optimization of reaction conditions are crucial.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress by observing the consumption of the starting materials (o-phenylenediamine and 2-bromobenzaldehyde) and the formation of the product.[2]

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst may not be active enough under the selected conditions. 2. Poor Quality of Reagents: Starting materials or solvent may be impure or contain water. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Catalyst Screening: Test a different catalyst. For example, if ammonium chloride gives a low yield, consider a more acidic catalyst like p-TsOH or a heterogeneous catalyst like MgO@DFNS. 2. Reagent and Solvent Purity: Use freshly purified reagents. Ensure solvents are anhydrous, especially for reactions sensitive to moisture. 3. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side products by TLC. 4. Extend Reaction Time: Continue the reaction, monitoring by TLC until the starting materials are consumed.
Formation of Significant Side Products 1. High Reaction Temperature: Elevated temperatures can promote the formation of by-products. 2. Unwanted Reactions of the Bromo Group: The bromo-substituent may undergo side reactions like Ullmann coupling, especially with copper-based catalysts. 3. Oxidation of o-phenylenediamine: Exposure to air for prolonged periods can lead to oxidation of the diamine.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Catalyst Choice: Avoid catalysts known to promote C-Br bond activation under the reaction conditions if this is not the desired outcome. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. 2. Formation of Polar Impurities: Side reactions can generate impurities with similar polarity to the product.1. Optimize Reaction: Ensure the reaction goes to completion by adjusting time and temperature. 2. Chromatography Optimization: Use a different solvent system for column chromatography to improve separation. Recrystallization from a suitable solvent can also be an effective purification method.

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of 2-arylbenzimidazoles. While not all data is specific to this compound, it provides a useful comparison of different catalytic systems.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
MgO@DFNS (10 wt%)2-BromobenzaldehydeEthanolReflux2.592[1]
NH₄ClBenzaldehydeCHCl₃Room Temp.492[2]
p-TsOH4-ChlorobenzaldehydeDMF802-3High[3]
Au/TiO₂Various aromatic aldehydesCHCl₃:MeOH (3:1)252-8151-99[4]
None (Microwave)Benzoic AcidEthanol1400.17High[5]
Ceric Ammonium Nitrate (CAN) / H₂O₂Aromatic aldehydesSolvent-free50-92-98[6]

Experimental Protocols

Protocol 1: Synthesis using MgO@DFNS as a Heterogeneous Catalyst[1]

Materials:

  • o-phenylenediamine

  • 2-bromobenzaldehyde

  • Engineered MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol) and 2-bromobenzaldehyde (1.2 mmol).

  • Add ethanol as the solvent.

  • Add the MgO@DFNS catalyst (10 wt% with respect to o-phenylenediamine).

  • Reflux the reaction mixture for approximately 2.5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH)[3]

Materials:

  • o-phenylenediamine

  • 2-bromobenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-bromobenzaldehyde (0.01 mol) and o-phenylenediamine (0.01 mol) in DMF (3 ml), add p-TsOH (20 mol%).

  • Heat the mixture with stirring at 80°C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add the mixture dropwise to cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagents Combine o-phenylenediamine, 2-bromobenzaldehyde, and catalyst in solvent reaction Heat/Stir reaction mixture (Monitor by TLC) reagents->reaction workup Reaction Workup (e.g., filtration, quenching) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low or No Yield check_reagents Are reagents and solvents pure and dry? start->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Increase temperature/time incrementally check_conditions->optimize_conditions No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes success Improved Yield optimize_conditions->success change_catalyst Screen different catalysts check_catalyst->change_catalyst No check_catalyst->success Yes change_catalyst->success

References

How to avoid the formation of 1,2-disubstituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of benzimidazoles. The primary focus is on avoiding the common side-product, 1,2-disubstituted benzimidazoles, when other isomers are the target.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of 1,2-disubstituted benzimidazoles as a side-product?

A1: The formation of 1,2-disubstituted benzimidazoles typically occurs when the NH of the initially formed 2-substituted benzimidazole undergoes a subsequent reaction with a second molecule of the aldehyde. The key factors promoting this side reaction are:

  • Stoichiometry of Reactants: An excess of the aldehyde relative to the o-phenylenediamine (e.g., a ratio of 2:1 or higher) significantly increases the likelihood of 1,2-disubstitution.[1][2][3]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy and opportunity for the second substitution to occur.

  • Catalyst Choice: Some catalysts, such as Er(OTf)₃, have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles.[3]

Q2: How can I selectively synthesize 2-substituted benzimidazoles and minimize the 1,2-disubstituted isomer?

A2: To favor the formation of 2-substituted benzimidazoles, you should focus on controlling the reaction stoichiometry and choosing appropriate catalysts and conditions. Key strategies include:

  • Adjusting Stoichiometry: Employ a 1:1 molar ratio of o-phenylenediamine to aldehyde. In some cases, using a slight excess of the diamine can further suppress the formation of the 1,2-disubstituted product.[3]

  • Catalyst Selection: Utilize catalysts known to promote the selective synthesis of 2-substituted benzimidazoles. Examples include supported gold nanoparticles (Au/TiO₂), FeCl₃/Al₂O₃, and certain cobalt complexes.[4][5][6]

  • Control of Reaction Conditions: Conduct the reaction at ambient or lower temperatures to reduce the rate of the second substitution.

Q3: Are there specific catalysts that are known to favor the formation of 2-substituted benzimidazoles?

A3: Yes, several catalytic systems have been reported to provide high selectivity for 2-substituted benzimidazoles. These include:

  • Supported Gold Nanoparticles (e.g., Au/TiO₂): These have demonstrated high efficacy in catalyzing the reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles under ambient conditions.[4]

  • FeCl₃/Al₂O₃: This system has been used for the single-pot synthesis of 2-substituted benzimidazoles with good yields and high selectivity at room temperature.[6]

  • Co(II) Complexes: A dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by a Co(II) complex can produce 2-substituted benzimidazoles in good to excellent yields.[5]

  • H₂O₂/TiO₂ P25 Nanoparticle System: This has been employed for the synthesis of a series of 2-substituted benzimidazoles under solvent-free conditions.[7]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole as an impurity.

This troubleshooting guide will help you diagnose the potential causes and implement solutions to favor the formation of your desired benzimidazole isomer.

Troubleshooting_Workflow start Undesired 1,2-Disubstituted Benzimidazole Formation check_stoichiometry Step 1: Verify Reactant Stoichiometry start->check_stoichiometry Initiate Troubleshooting adjust_stoichiometry Action: Adjust to 1:1 or Diamine-Rich Ratio check_stoichiometry->adjust_stoichiometry Is Aldehyde in Excess? check_catalyst Step 2: Evaluate Catalyst System check_stoichiometry->check_catalyst Stoichiometry is 1:1 adjust_stoichiometry->check_catalyst change_catalyst Action: Switch to a Catalyst Selective for 2-Substitution (e.g., Au/TiO₂, FeCl₃/Al₂O₃) check_catalyst->change_catalyst Is Catalyst Non-Selective? check_conditions Step 3: Assess Reaction Conditions check_catalyst->check_conditions Catalyst is Appropriate change_catalyst->check_conditions modify_conditions Action: Lower Temperature, Reduce Reaction Time, Change Solvent check_conditions->modify_conditions Are Conditions Too Harsh? purification Step 4: Optimize Purification check_conditions->purification Conditions are Mild modify_conditions->purification chromatography Action: Employ Column Chromatography purification->chromatography Is Impurity Hard to Separate? end_node Desired Product Selectivity Achieved purification->end_node Separation is Effective chromatography->end_node

Caption: Troubleshooting workflow for minimizing 1,2-disubstituted benzimidazole formation.

Data on Regioselectivity in Benzimidazole Synthesis

The following table summarizes the yields of 2-substituted versus 1,2-disubstituted benzimidazoles under different reaction conditions, demonstrating how stoichiometry and catalyst choice can influence the product distribution.

o-Phenylenediamine: Aldehyde RatioCatalystSolventTemperature (°C)Time2-Substituted Yield (%)1,2-Disubstituted Yield (%)Reference
1:1.110 mol% Er(OTf)₃Water15 min3550[3]
4:1NoneWater15 min928[3]
1:210 mol% Er(OTf)₃Water8015 min-72[3]
1:1Au/TiO₂CHCl₃:MeOH (3:1)25-High YieldsNot Reported as Major Product[4]
1:1FeCl₃/Al₂O₃DMF25-Good YieldsNot Reported as Major Product[6]
1:2Phosphoric acid (7 mol%)Methanol505 min-61-89[2]

Reaction Pathways

The condensation of o-phenylenediamine with an aldehyde can proceed through two competitive pathways, leading to either the 2-substituted or the 1,2-disubstituted benzimidazole. The choice of reaction conditions and stoichiometry are critical in directing the reaction toward the desired product.

Reaction_Pathways cluster_reactants Reactants cluster_pathway1 Pathway 1: Favored by 1:1 Stoichiometry cluster_pathway2 Pathway 2: Favored by Excess Aldehyde OPD o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 1 eq. Aldehyde Aldehyde Aldehyde->Intermediate1 1 eq. Product1 2-Substituted Benzimidazole Intermediate1->Product1 Cyclization & Oxidation Product1_path2 2-Substituted Benzimidazole Product2 1,2-Disubstituted Benzimidazole Product1_path2->Product2 N-Alkylation Aldehyde2 Aldehyde (2nd eq.) Aldehyde2->Product2

Caption: Competing pathways for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles using Au/TiO₂ Catalyst

This protocol is adapted from a method demonstrated to have high selectivity for 2-substituted benzimidazoles.[4]

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • Au/TiO₂ (1 wt. % Au)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol) in a 3:1 mixture of CHCl₃:MeOH (4 mL).

  • Add Au/TiO₂ (60 mg, 1 wt. % Au) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzimidazole.

Protocol 2: Selective Synthesis of 2-Substituted Benzimidazoles using FeCl₃/Al₂O₃ Catalyst

This protocol provides a facile method for the selective synthesis of 2-substituted benzimidazoles at ambient temperature.[6]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • FeCl₃/Al₂O₃ catalyst

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 25 mL flask, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in DMF (2 mL).

  • Add the FeCl₃/Al₂O₃ catalyst to the solution.

  • Stir the mixture at 25 °C.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction and purify the product by standard workup and purification techniques such as column chromatography.

References

Troubleshooting low conversion rates in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to scrutinize are the quality of your starting materials, the reaction conditions (solvent, temperature, and time), and the choice and activity of the catalyst.[1] Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[2] It is also crucial to ensure the reaction has been allowed to proceed to completion, which can be monitored using Thin Layer Chromatography (TLC).[2]

Q2: I am observing the formation of multiple products, leading to a low yield of the desired benzimidazole. What are the common side products and how can I minimize them?

A common issue is the formation of side products, which complicates purification and reduces the yield of the target compound. Key side products include:

  • 1,2-disubstituted Benzimidazoles: These can form when two molecules of an aldehyde react with one molecule of o-phenylenediamine.[2] To favor the formation of the desired 2-substituted benzimidazole, it is advisable to use a 1:1 stoichiometric ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]

  • N-Alkylation Products: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[2]

  • Schiff Base Intermediate: The reaction may stall at the Schiff base intermediate, which fails to cyclize to the final benzimidazole product.[2]

Controlling the stoichiometry and choosing an appropriate solvent are critical for minimizing these side products.[2] For instance, non-polar solvents like toluene may favor the formation of 2-substituted products.[2]

Q3: The purity of my starting materials is questionable. How can I purify them, and what impact does this have on the reaction?

Poor quality starting materials are a primary cause of low conversion rates.[2] It is highly recommended to purify them before use.[2]

  • o-Phenylenediamine: This reactant is prone to oxidation, which can introduce colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2] Using o-phenylenediamine dihydrochloride can also sometimes reduce the formation of colored impurities.[1]

  • Purification Techniques: Standard purification methods such as recrystallization or column chromatography can be used for both the o-phenylenediamine and the aldehyde or carboxylic acid.

Q4: How do I select the most effective catalyst for my benzimidazole synthesis?

Catalyst selection is crucial for optimizing yield and reaction conditions. The choice depends on your specific substrates and desired reaction parameters. A wide array of catalysts have been successfully employed, ranging from simple acids to metal nanoparticles.[2]

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) and ammonium chloride are commonly used.[1]

  • Metal-Based Catalysts: Options include cobalt complexes, gold nanoparticles, and Lewis acids like Erbium(III) triflate.[1]

  • Heterogeneous Catalysts: For greener approaches, easily recoverable heterogeneous catalysts like engineered MgO@DFNS are advantageous.[1]

If you are using a catalyst, ensure it is active and from a reliable source. Optimizing the catalyst loading is also important, as an excess can sometimes lead to unwanted side reactions.[2]

Q5: My final product is difficult to purify. What strategies can I employ to obtain a pure benzimidazole derivative?

Purification can be challenging due to the presence of side products with similar polarities to the desired compound or colored impurities from starting material oxidation.[2]

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[2]

  • Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction is an effective method to separate them from non-basic impurities.[2] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[2]

  • Recrystallization: This is a standard method for purifying solid benzimidazole derivatives. The choice of solvent is critical.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion rates in your benzimidazole synthesis.

Troubleshooting_Workflow start Low Conversion Rate check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials (Recrystallization, etc.) check_sm->purify_sm Impurities Detected sm_ok Purity is High check_sm->sm_ok Purity Confirmed optimize_conditions Optimize Reaction Conditions purify_sm->optimize_conditions sm_ok->optimize_conditions check_catalyst Evaluate Catalyst optimize_conditions->check_catalyst change_catalyst Screen Different Catalysts (Acid, Metal, Heterogeneous) check_catalyst->change_catalyst Inactive/Inefficient catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Active & Efficient change_catalyst->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC) catalyst_ok->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction Starting Material Remains reaction_complete Reaction is Complete monitor_reaction->reaction_complete No Starting Material extend_time Increase Reaction Time/ Adjust Temperature incomplete_reaction->extend_time extend_time->monitor_reaction analyze_side_products Analyze for Side Products (NMR, MS) reaction_complete->analyze_side_products adjust_stoichiometry Adjust Stoichiometry (e.g., excess o-phenylenediamine) analyze_side_products->adjust_stoichiometry Side Products Detected change_solvent Screen Solvents analyze_side_products->change_solvent Side Products Detected successful_synthesis Successful Synthesis analyze_side_products->successful_synthesis No Major Side Products adjust_stoichiometry->optimize_conditions change_solvent->optimize_conditions

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials (o-phenylenediamine or aldehyde/carboxylic acid).[2]Purify starting materials before use. Consider using o-phenylenediamine dihydrochloride to reduce colored impurities.[1]
Inactive or insufficient catalyst.[2]Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading.[2] Screen different types of catalysts (e.g., acid, metal-based, heterogeneous).[1]
Inappropriate solvent.[2]Perform a solvent screen. Polar solvents like methanol and ethanol have shown high yields in some systems.[1]
Incomplete reaction.[2]Monitor the reaction progress using TLC to determine the optimal reaction time.[2] Consider increasing the reaction temperature or time.
Formation of Multiple Products Formation of 1,2-disubstituted benzimidazoles.[2]Use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde.[2]
N-alkylation of the benzimidazole ring.[2]Ensure no alkylating agents are present or formed in situ.
Stable Schiff base intermediate that does not cyclize.[2]Optimize reaction conditions (e.g., temperature, catalyst) to promote cyclization.
Difficulty in Product Purification Presence of colored impurities.[2]Treat a solution of the crude product with activated carbon.[2] Conduct the reaction under an inert atmosphere to prevent oxidation of o-phenylenediamine.[2]
Similar polarity of product and impurities.[2]Employ acid-base extraction to separate the basic benzimidazole from non-basic impurities.[2]
Product is difficult to separate from the catalyst.Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1]

Experimental Protocols

General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS)

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction's progress using TLC.

    • After the reaction is complete, filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.[1]

General Procedure for Benzimidazole Synthesis using an Acid Catalyst (Ammonium Chloride)

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure:

    • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

    • Add benzaldehyde (1 mmol) to the mixture.

    • Continue stirring the reaction mixture at room temperature for four hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary.[1]

Data on Reaction Condition Optimization

The following table summarizes the effect of different solvents on the yield of 1,2-disubstituted benzimidazoles under microwave irradiation, as an example of reaction optimization data.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethyl lactatert1200
2Ethyl lactate601203.9
3Ethyl lactate10012015.3
4Waterrt120Low Conversion
5Water6012059.6
6Water10012089.7
General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) were stirred for the indicated time and temperature. Yields were calculated from GC/MS data.[3][4]

Benzimidazole Synthesis and Purification Workflow

Synthesis_Purification_Workflow start Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid prepare_reagents Prepare Reagents & Solvents start->prepare_reagents reaction_setup Combine Reactants & Catalyst in Solvent Set Reaction Conditions (Temp, Time, Atmosphere) prepare_reagents->reaction_setup monitor_progress Monitor Progress (TLC/LC-MS) reaction_setup->monitor_progress workup Quench Reaction & Extract Product monitor_progress->workup purification Purify Crude Product (Recrystallization/Chromatography) workup->purification analysis Analyze Final Product (NMR, MS, m.p.) purification->analysis end Pure Benzimidazole analysis->end

References

Column chromatography techniques for purifying 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(2-Bromophenyl)-1H-benzimidazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of 2-arylbenzimidazoles, including this compound.[1] Standard silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography is suitable. Due to the presence of nitrogen atoms in the benzimidazole ring, the silica gel's slightly acidic nature can sometimes cause peak tailing. If this becomes a significant issue, using deactivated or neutral silica gel can be considered.

Q2: Which mobile phase (eluent) system is best for the separation?

A2: A mixture of a non-polar solvent and a moderately polar solvent is typically effective. The most common and recommended solvent system is a gradient of ethyl acetate in hexane.[1] The optimal ratio will depend on the crude sample's purity and should be determined by Thin Layer Chromatography (TLC) beforehand. Other systems, such as dichloromethane and methanol, can also be employed.

Q3: How do I determine the optimal solvent ratio using Thin Layer Chromatography (TLC)?

A3: To find the ideal solvent system, spot your crude mixture on a silica gel TLC plate and develop it in various ratios of ethyl acetate and hexane (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane). The ideal solvent system should provide a retention factor (Rf) value of approximately 0.2-0.4 for the desired compound.[2] A good separation between the product and impurities on the TLC plate is indicative of a successful column chromatography separation.

Q4: What is a typical Rf value for this compound?

A4: While the exact Rf value can vary depending on the specific TLC plate and conditions, for 2-arylbenzimidazoles, you can expect an Rf in the range of 0.25 to 0.5 in a solvent system of 20-40% ethyl acetate in hexane. It is crucial to determine the specific Rf value for your compound and impurity profile experimentally.

Q5: Should I use isocratic or gradient elution?

A5: For most purifications of this compound, where there might be closely eluting impurities or a range of byproducts with different polarities, gradient elution is recommended.[3] A gradient allows for a more efficient separation, providing better resolution between compounds and often resulting in sharper peaks and reduced elution times. An isocratic elution may be sufficient if the TLC analysis shows a very clean separation with a large difference in Rf values between the product and impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
The compound may have degraded on the acidic silica gel.Perform a small-scale stability test on a TLC plate. If degradation is observed, consider using deactivated or neutral silica gel, or alumina as the stationary phase.
Poor separation of product and impurities The chosen solvent system has poor selectivity for the compounds.Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone).
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally recommended.
Peak tailing of the product Strong interaction between the basic nitrogen atoms of the benzimidazole and the acidic silanol groups on the silica surface.[4]Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to mask the acidic sites on the silica gel.
The sample is overloading the column at the analytical level.Dilute the sample before injection to see if peak shape improves. Consider using a column with a higher loading capacity.[4]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar solvent system. For example, begin the gradient with a lower percentage of ethyl acetate in hexane.
Cracks or bubbles in the silica bed The column ran dry at some point.Always maintain the solvent level above the top of the silica gel.
Heat generated from the solvation of the silica gel during packing.Pack the column using a slurry method and allow it to equilibrate to room temperature before loading the sample.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound on a laboratory scale.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for reducing peak tailing)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70 v/v).

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that gives an Rf value of ~0.3 for the product and good separation from impurities.

3. Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin protective layer of sand on top of the silica gel.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent according to a predefined gradient. A typical gradient is outlined in the table below.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product using analytical techniques such as HPLC or NMR.[5]

Quantitative Data Summary
Parameter Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade is usually sufficient.
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system.
TLC Rf Value 0.25 - 0.4In 20-30% Ethyl Acetate / Hexane.
Column Loading 1:50 (Crude:Silica gel w/w)A conservative loading for good separation.
Purity (Post-Column) >95%Typically achievable with a single column.
Example Gradient Elution Profile
Step Solvent Composition Column Volumes (CV) Purpose
15% Ethyl Acetate in Hexane2Equilibrate the column and elute very non-polar impurities.
25% → 20% Ethyl Acetate in Hexane5Gradually increase polarity to start moving the product.
320% → 40% Ethyl Acetate in Hexane10Elute the target compound, this compound.
440% → 60% Ethyl Acetate in Hexane5Elute more polar impurities.
5100% Ethyl Acetate2Flush the column of any remaining highly polar compounds.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Determine Rf and Solvent System) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product (>95% Purity) Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Preventing oxidation of o-phenylenediamine in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of benzimidazoles, with a particular focus on preventing the oxidation of o-phenylenediamine (OPD).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My o-phenylenediamine (OPD) reagent is dark, ranging from pink to dark brown. Can I still use it?

A1: Darkly colored OPD indicates that it has oxidized upon exposure to air and light. While you can proceed with the reaction, using oxidized OPD can lead to lower yields and the formation of colored impurities that can be difficult to remove from your final product. For best results, it is highly recommended to purify the OPD before use.

Q2: My reaction mixture turned dark brown or black immediately after adding the reagents. What happened and can it be salvaged?

A2: A rapid change to a dark color signifies extensive oxidation of the OPD. This is typically caused by the presence of atmospheric oxygen, impurities in the reagents, or residual oxidizing agents from a previous step.

  • Immediate Action: If feasible, immediately purge the reaction vessel with an inert gas like nitrogen or argon to halt further oxidation.

  • Root Cause Analysis:

    • Atmosphere: Was the reaction set up under an inert atmosphere?

    • Solvents: Were the solvents degassed or freshly distilled to remove dissolved oxygen?

    • Reagent Purity: Are all reagents, especially the OPD, of high purity?

  • Salvage Options: Salvaging the reaction can be challenging. You will likely face a difficult purification process. It may be more efficient to discard the reaction and restart, ensuring stricter exclusion of oxygen.

Q3: The reaction seems to have stalled, and I've noticed a significant color change. What should I do?

A3: The formation of OPD oxidation products can sometimes inhibit the main reaction.

  • Add a Reducing Agent: In some cases, a small amount of a mild reducing agent can be added to the workup to mitigate the effects of oxidation. Sodium hydrosulfite (also known as sodium dithionite) is a common choice for this purpose.[1]

  • Re-evaluate Conditions: Ensure the reaction temperature is not excessively high, as this can accelerate the rate of oxidation.[1] Also, re-verify the purity of your starting materials.

Q4: My final benzimidazole product is off-color (e.g., yellow, pink, or brown) after initial isolation. How can I remove these colored impurities?

A4: A colored final product indicates contamination with oxidized OPD byproducts. The appropriate purification method will depend on the properties of your target compound.

  • Recrystallization with Decolorizing Agents: This is often the most effective method. Dissolve the crude product in a suitable hot solvent. Add a small amount of a reducing agent like sodium hydrosulfite to reduce the colored impurities, followed by a small amount of activated charcoal (e.g., Norite) to adsorb them.[1][2] Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.

  • Column Chromatography: If the colored impurities have a different polarity than your desired product, silica gel chromatography can be an effective separation technique.

  • Acid Wash: If your benzimidazole product is not basic, you can dissolve it in an organic solvent and wash it with a dilute acid. The basic, colored impurities will move into the aqueous layer, which can then be separated.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of o-phenylenediamine (OPD) oxidation?

A: The primary cause is exposure to atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The initially colorless or white solid will turn pink, then red, and eventually dark brown or black as it oxidizes.[2]

Q: What are the main oxidation products of OPD?

A: The oxidation of OPD can be complex. In many cases, it leads to the formation of 2,3-diaminophenazine (DAP), which is a colored compound.[3] Further oxidation and polymerization can occur, leading to a mixture of polymeric, highly colored byproducts.[3]

Q: How can I prevent OPD oxidation from the start?

A: The best strategy is a multi-pronged approach:

  • Purify OPD Before Use: If your starting material is discolored, purify it by recrystallization from hot water with the addition of sodium hydrosulfite and activated charcoal.[1][2]

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. This is critical during reagent addition and refluxing.[1]

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Using freshly distilled or degassed solvents can significantly reduce this source of oxidation.[1]

  • Consider Using OPD Dihydrochloride: The dihydrochloride salt of OPD is more stable against oxidation than the free base. Using this salt can lead to a cleaner reaction and a final product with fewer colored impurities.[4]

Q: Are there any chemical additives that can be used in the reaction to prevent oxidation?

A: Yes, while not always necessary if other precautions are taken, small amounts of antioxidants or reducing agents can be beneficial. Sodium hydrosulfite (sodium dithionite) is a common choice and is typically added during the workup or purification stages.[1][2] Stannous chloride has also been used as a stabilizer for aromatic diamines.[5]

Summary of Preventative Measures and Their Effects

The following table summarizes the key strategies for preventing OPD oxidation and their impact on the synthesis of benzimidazoles.

StrategyMethodExpected Outcome
Starting Material Purification Recrystallize OPD with sodium hydrosulfite and activated charcoal.Starts the reaction with pure, colorless OPD, leading to a cleaner reaction profile.
Inert Atmosphere Purge the reaction vessel and maintain a positive pressure of N₂ or Ar.Minimizes contact with atmospheric oxygen, the primary oxidant.
Solvent Preparation Use freshly distilled or degassed solvents.Removes dissolved O₂ from the reaction medium.
Use of Salt Form Substitute OPD with o-phenylenediamine dihydrochloride.Increased stability of the starting material against oxidation, resulting in fewer colored impurities.[4]
Chemical Additives Add sodium hydrosulfite or other mild reducing agents during workup.Reduces colored oxidation byproducts back to colorless forms, simplifying purification.[1]

Experimental Protocols

Protocol 1: Purification of Discolored o-Phenylenediamine

This protocol is for purifying commercial OPD that has darkened due to oxidation.

  • Dissolution: In a flask, dissolve the discolored o-phenylenediamine in hot water (approximately 150-175 mL of water per 50 g of crude OPD).

  • Decolorization: To the hot solution, add 1-2 grams of sodium hydrosulfite (sodium dithionite). This will help reduce the colored, oxidized impurities.[1][2]

  • Adsorption: Add a small amount (e.g., a spatula tip) of activated charcoal (decolorizing carbon) to the solution.[1][2]

  • Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot filtration through a pre-heated funnel to remove the activated charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the resulting colorless crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in a vacuum desiccator.[2]

Protocol 2: Benzimidazole Synthesis Under Inert Atmosphere

This protocol describes a general method for the condensation of OPD with an aldehyde under conditions that minimize oxidation.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Inerting: Flush the entire apparatus with a stream of nitrogen or argon gas for several minutes to displace all air. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the flask, add purified o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent).

  • Solvent Addition: Add a degassed solvent (e.g., ethanol or methanol) via a cannula or syringe.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, as described in Protocol 1 (steps 5 and 6), potentially including the addition of sodium hydrosulfite and charcoal if the product is colored.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification start Start with Discolored OPD purify_opd Purify OPD (Recrystallization with Sodium Hydrosulfite & Charcoal) start->purify_opd add_reagents Add Purified OPD & Aldehyde purify_opd->add_reagents setup_rxn Set up Reaction Apparatus inert_atm Purge with Inert Gas (N₂/Ar) setup_rxn->inert_atm inert_atm->add_reagents degas_solvent Use Degassed Solvent degas_solvent->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool_down Cool Reaction monitor->cool_down isolate_crude Isolate Crude Product cool_down->isolate_crude purify_final Recrystallize Product (Optional: with Hydrosulfite & Charcoal) isolate_crude->purify_final end Pure Benzimidazole purify_final->end

Caption: Workflow for benzimidazole synthesis with integrated steps to prevent OPD oxidation.

troubleshooting_logic cluster_timing When did the color change occur? cluster_immediate_cause Immediate Oxidation Causes cluster_gradual_cause Gradual Oxidation / Impurity Issues cluster_solution Solutions start Observe Dark Color in Reaction timing_immediate Immediately start->timing_immediate timing_gradual Gradually start->timing_gradual cause_oxygen Atmospheric O₂ (Improper Inerting) timing_immediate->cause_oxygen cause_solvent Dissolved O₂ in Solvent timing_immediate->cause_solvent cause_opd Impure/Oxidized Starting OPD timing_immediate->cause_opd cause_slow_leak Slow Air Leak into System timing_gradual->cause_slow_leak cause_temp Reaction Temp too High timing_gradual->cause_temp cause_final_prod Final Product is Colored timing_gradual->cause_final_prod sol_inert Improve Inert Atmosphere Technique cause_oxygen->sol_inert sol_degas Degas Solvents Before Use cause_solvent->sol_degas sol_purify_opd Purify OPD Before Reaction cause_opd->sol_purify_opd sol_recheck_seals Check Seals and Joints cause_slow_leak->sol_recheck_seals sol_optimize_temp Optimize Reaction Temperature cause_temp->sol_optimize_temp sol_purify_product Purify Product with Charcoal/Hydrosulfite cause_final_prod->sol_purify_product

Caption: Troubleshooting decision tree for addressing oxidation issues.

References

Managing reaction temperature for selective 2-substituted benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2-substituted benzimidazoles, with a particular focus on the critical role of reaction temperature.

Troubleshooting Guides

Encountering challenges during the synthesis of 2-substituted benzimidazoles is common. The following table addresses specific issues related to reaction temperature and provides potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or products.[1]Systematically screen a range of temperatures to find the optimal condition for your specific substrates and catalyst system. For some systems, room temperature is sufficient[2][3][4], while others may require elevated temperatures.[5][6][7]
Inefficient Catalyst: The chosen catalyst may not be active enough at the selected temperature.Ensure the catalyst is compatible with the reaction temperature. Some catalysts are designed for mild, room temperature conditions[2], while others are more robust for high-temperature synthesis.[6][7]
Poor Selectivity (Formation of 1,2-disubstituted byproducts) High Reaction Temperature: Elevated temperatures can sometimes promote the reaction of a second aldehyde molecule with the nitrogen of the newly formed benzimidazole ring, leading to the 1,2-disubstituted product.[3][8]Lowering the reaction temperature can significantly enhance selectivity for the desired 2-substituted product.[8][9] One study demonstrated that conducting the reaction at 1°C favored the 2-substituted product, while heating to 80°C promoted the formation of the 1,2-disubstituted byproduct.[8]
Incorrect Stoichiometry: An excess of the aldehyde reactant can drive the reaction towards the formation of the 1,2-disubstituted product.[8]Adjust the molar ratio of o-phenylenediamine to the aldehyde. Using a 1:1 ratio or even a slight excess of the diamine can favor the formation of the mono-substituted product.[8]
Formation of Other Side Products High Reaction Temperatures: At higher temperatures, undesired side reactions may occur, leading to the formation of various byproducts and lowering the yield of the desired benzimidazole.[3]Running the reaction at the optimal, often milder, temperature can minimize the formation of these byproducts.[10] Room temperature is often cited as the optimum temperature to avoid such issues.[3]
Reaction Does Not Go to Completion Insufficient Reaction Time at a Given Temperature: The reaction may be proceeding slowly at the chosen temperature and has not been allowed to run for a sufficient duration.Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of 2-substituted benzimidazoles?

A1: The optimal reaction temperature is highly dependent on the specific synthetic method, including the choice of reactants, solvent, and catalyst. Many modern methods advocate for room temperature synthesis to enhance selectivity and for its energy efficiency.[2][4][11][12] However, other protocols utilize elevated temperatures, sometimes as high as 145°C or even 300°C in high-temperature water.[5][6][7] Some syntheses also employ microwave irradiation, which can significantly shorten reaction times.[11][13]

Q2: How does reaction temperature influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?

A2: Reaction temperature is a critical factor in controlling the selectivity of benzimidazole synthesis. Generally, lower temperatures favor the formation of the 2-substituted product.[8][9] Higher temperatures can provide the necessary energy for a second molecule of the aldehyde to react with the N-H bond of the initially formed 2-substituted benzimidazole, leading to the 1,2-disubstituted byproduct.[8] Therefore, careful control of the reaction temperature is essential for achieving high selectivity.

Q3: Can the choice of solvent affect the optimal reaction temperature?

A3: Yes, the solvent can play a significant role. The selectivity of the reaction to form 2-substituted benzimidazoles can be highly dependent on the solvent system and the reaction temperature.[12] For instance, a mixture of methanol and water has been shown to be effective for selective synthesis at room temperature.[12] The choice of solvent can impact the solubility of reactants and the overall reaction kinetics, thus influencing the optimal temperature.[10]

Q4: Are there any catalyst systems that are particularly sensitive to temperature changes?

A4: The activity and selectivity of many catalysts are temperature-dependent. For example, a study using Er(OTf)3 as a catalyst demonstrated a dramatic shift in product distribution with temperature. At a low temperature (1-2°C), the 2-substituted benzimidazole was the major product, whereas at 80°C, the 1,2-disubstituted product was favored.[9] It is crucial to consult the literature for the specific catalyst being used to determine its optimal operating temperature.

Q5: How can I monitor the progress of my reaction to determine the optimal temperature and time?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to determine when the reaction is complete and to optimize the reaction time for a given temperature.

Experimental Protocols and Data

General Experimental Protocol for Selective 2-Substituted Benzimidazole Synthesis

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, with an emphasis on temperature control.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst (e.g., as specified in the literature, mol% varies)

  • Solvent (e.g., ethanol, methanol, water, acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in the chosen solvent.

  • Add the aldehyde to the solution.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or a controlled elevated temperature using a heating mantle with a temperature controller).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting materials), cool the mixture to room temperature if heated.

  • If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, the product can be isolated by extraction or column chromatography.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Effect of Temperature on Yield

The following table summarizes the effect of reaction temperature on the yield of 2-substituted benzimidazoles from various reported methods.

CatalystSolventTemperature (°C)TimeYield (%)Reference
LaCl₃AcetonitrileRoom Temp1.5 - 4 h85 - 95
NH₄ClEthanol80-902 - 3 h80 - 92[14]
NoneMicrowave-2 - 18 min88 - 96[14]
Er(OTf)₃Water15 min35 (for 2-substituted)[9]
Er(OTf)₃Water80-(Favors 1,2-disubstituted)[8][9]
FeCl3/ Al2O3DMF25-Good yields[4]
NoneHigh-Temp Water3006 h~90[8]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the influence of reaction temperature on the selective synthesis of 2-substituted benzimidazoles.

G cluster_conditions Reaction Conditions cluster_products Reaction Products Reaction_Mixture o-phenylenediamine + Aldehyde Low_Temp Low Temperature (e.g., 1-25°C) Reaction_Mixture->Low_Temp Favors High_Temp High Temperature (e.g., > 80°C) Reaction_Mixture->High_Temp Can Lead To Product_2_Substituted Selective 2-Substituted Benzimidazole Low_Temp->Product_2_Substituted High Selectivity High_Temp->Product_2_Substituted Lower Selectivity Product_1_2_Disubstituted 1,2-Disubstituted Benzimidazole (Byproduct) High_Temp->Product_1_2_Disubstituted Increased Formation

Caption: Logical workflow for temperature-controlled selective benzimidazole synthesis.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and analysis of 2-substituted benzimidazoles.

G Start Start Reactants Combine o-phenylenediamine, aldehyde, catalyst, and solvent Start->Reactants Reaction Set and maintain reaction temperature Reactants->Reaction Monitoring Monitor reaction progress (e.g., TLC) Reaction->Monitoring Workup Reaction workup (cooling, filtration/extraction) Monitoring->Workup Reaction Complete Purification Purify product (recrystallization/chromatography) Workup->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for 2-substituted benzimidazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(2-Bromophenyl)-1H-benzimidazole and 2-phenyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of two benzimidazole derivatives: 2-(2-Bromophenyl)-1H-benzimidazole and its parent compound, 2-phenyl-1H-benzimidazole. While direct comparative studies evaluating both compounds under identical experimental conditions are limited in the current scientific literature, this document synthesizes available data to offer insights into their potential therapeutic applications, focusing on their anticancer and antimicrobial properties.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzimidazole scaffold is structurally similar to naturally occurring purines, allowing it to interact with various biological targets. This guide focuses on two specific derivatives: 2-phenyl-1H-benzimidazole, a foundational molecule in this class, and its ortho-brominated analogue, this compound. The introduction of a bromine atom at the ortho position of the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its biological activity.

Anticancer Activity

Derivatives of both 2-phenyl-1H-benzimidazole and this compound have been investigated for their potential as anticancer agents. The benzimidazole core is a key pharmacophore in several clinically approved anticancer drugs.[2]

2-phenyl-1H-benzimidazole and its Derivatives

Numerous studies have demonstrated the cytotoxic effects of 2-phenyl-1H-benzimidazole derivatives against various cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3]

Table 1: Anticancer Activity of 2-phenyl-1H-benzimidazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenyl)-1H-benzimidazoleK-562 (Leukemia)>100[4]
2-(4-methoxyphenyl)-1H-benzimidazoleK-562 (Leukemia)>100[4]
2-phenyl-1H-benzimidazoleNot specifiedNot specified[5]

Note: Data for the unsubstituted 2-phenyl-1H-benzimidazole is not consistently reported in terms of IC50 values in the reviewed literature, highlighting the focus on its substituted derivatives.

This compound

While less extensively studied than its non-brominated counterpart, this compound has been identified as a versatile building block in the synthesis of potentially bioactive molecules.[6] The presence of the bromine atom can enhance lipophilicity, potentially leading to improved cell membrane permeability.

Direct quantitative data on the anticancer activity of the unsubstituted this compound is scarce in publicly available literature. However, the general understanding is that halogen substitution can influence the anticancer potency of benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives are well-recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.

2-phenyl-1H-benzimidazole and its Derivatives

The antimicrobial efficacy of 2-phenyl-1H-benzimidazole and its derivatives has been documented against a range of pathogenic microorganisms. The mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of cellular processes.

Table 2: Antimicrobial Activity of 2-phenyl-1H-benzimidazole Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
2-phenyl-1H-benzimidazoleBacillus subtilis12.5[7]
2-phenyl-1H-benzimidazolePseudomonas sp.25[7]
2-phenyl-1H-benzimidazoleEnterobacter sp.25[7]
This compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.

Cell Viability (MTT) Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 2-phenyl-1H-benzimidazole) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of benzimidazole derivatives are mediated through various signaling pathways and molecular mechanisms.

Putative Anticancer Mechanism of Action

The anticancer effects of benzimidazole derivatives are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.

anticancer_pathway Benzimidazole_Derivative 2-Substituted Benzimidazole Cellular_Uptake Cellular Uptake Benzimidazole_Derivative->Cellular_Uptake Target_Interaction Interaction with Intracellular Targets (e.g., Tubulin, Kinases) Cellular_Uptake->Target_Interaction Apoptosis_Induction Induction of Apoptosis Target_Interaction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Target_Interaction->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Anticancer Mechanism of Benzimidazoles
Putative Antimicrobial Mechanism of Action

The antimicrobial action of benzimidazoles is believed to involve the inhibition of key bacterial enzymes, leading to the disruption of essential cellular functions.

antimicrobial_workflow Benzimidazole_Derivative 2-Substituted Benzimidazole Bacterial_Cell_Penetration Penetration of Bacterial Cell Wall Benzimidazole_Derivative->Bacterial_Cell_Penetration Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase) Bacterial_Cell_Penetration->Enzyme_Inhibition Cellular_Process_Disruption Disruption of DNA Replication & Repair Enzyme_Inhibition->Cellular_Process_Disruption Bacterial_Cell_Death Bacterial Cell Death Cellular_Process_Disruption->Bacterial_Cell_Death

Antimicrobial Workflow of Benzimidazoles

Conclusion

Both 2-phenyl-1H-benzimidazole and this compound represent valuable scaffolds in the search for new therapeutic agents. The available data suggests that the 2-phenyl-1H-benzimidazole core is a viable starting point for the development of anticancer and antimicrobial drugs. The introduction of a bromine atom in the ortho position of the phenyl ring in this compound is a rational strategy to potentially enhance these biological activities, primarily by increasing lipophilicity and altering electronic properties.

References

The Descending Reactivity of Halogenated 2-Phenylbenzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the 2-phenylbenzimidazole scaffold is a cornerstone of modern medicinal chemistry. The reactivity of halogenated precursors is a critical determinant in the efficiency and feasibility of synthetic routes toward novel therapeutic agents. This guide provides an objective comparison of the reactivity of halogenated 2-phenylbenzimidazoles, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and established chemical principles.

The versatile 2-phenylbenzimidazole core, a privileged structure in numerous pharmaceuticals, is frequently modified at various positions to modulate its biological activity. Halogenated derivatives of this scaffold serve as key intermediates for introducing molecular diversity through a range of chemical transformations. The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) and its position on either the benzimidazole or the phenyl ring profoundly influences the substrate's reactivity. This guide elucidates these reactivity trends to aid in the rational design of synthetic pathways.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex 2-phenylbenzimidazole derivatives. The reactivity of the halogenated substrate in these reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl > F, which is a direct consequence of the decreasing C-X bond dissociation energy down the group.

The C2 position of the benzimidazole ring is known to be electron-deficient, which enhances the reactivity of a halogen at this position toward the rate-determining oxidative addition step in the catalytic cycle of cross-coupling reactions.[1] While this electronic effect boosts the reactivity of all halogens at this position, the inherent superiority of iodide and bromide as leaving groups generally maintains the established reactivity order.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-halo-benzimidazoles, illustrating the superior reactivity of the bromo-derivative over the chloro-derivative. While direct comparative data for a complete series under identical conditions is scarce, the trend observed is consistent with the general principles of C-X bond reactivity.

Halogenated 2-PhenylbenzimidazoleCoupling PartnerCatalyst SystemConditionsTime (h)Yield (%)
2-Bromo-benzimidazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Water, 90 °C4~92
2-Chloro-benzimidazolePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Dioxane, 100 °C12~85

Note: The data presented in this table is representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated 2-phenylbenzimidazole is a key factor. The following table presents a comparison between 2-bromo- and 2-chloro-benzimidazole in this reaction.

Halogenated 2-PhenylbenzimidazoleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-benzimidazoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1006~95
2-Chloro-benzimidazoleMorpholinePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH11018~80

Note: The data presented in this table is representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[1]

Reactivity of Iodo- and Fluoro- Derivatives:

  • 2-Iodo-phenylbenzimidazoles: Consistent with the C-X bond strength trend, iodo-derivatives are the most reactive substrates in palladium-catalyzed cross-coupling reactions.[2][3] This heightened reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.

  • 2-Fluoro-phenylbenzimidazoles: The C-F bond is the strongest carbon-halogen bond, making fluoro-derivatives the least reactive in traditional palladium-catalyzed cross-coupling reactions.[4][5] Activation of the C-F bond typically requires more specialized and highly active catalyst systems, often employing nickel catalysts or specific ligands designed for this purpose.[4][6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for functionalizing halogenated 2-phenylbenzimidazoles, particularly when the halogen is on an electron-deficient aromatic ring. The reactivity in SNAr reactions is also influenced by the nature of the halogen, but the trend can be more complex than in cross-coupling reactions. Generally, the reactivity follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic.

The electron-withdrawing nature of the benzimidazole ring system can activate attached phenyl rings for SNAr, especially when further activated by other electron-withdrawing groups.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-benzimidazole with Phenylboronic Acid[1]

Materials:

  • 2-Bromo-benzimidazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Degassed toluene (10 mL)

  • Degassed water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-benzimidazole, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) under a stream of argon.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-1H-benzimidazole.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-benzimidazole with Morpholine[1]

Materials:

  • 2-Chloro-benzimidazole (1.0 mmol)

  • Palladium(II) acetate (0.05 mmol)

  • RuPhos (0.075 mmol)

  • Cesium carbonate (1.5 mmol)

  • Morpholine (1.2 mmol)

  • Anhydrous tert-butanol (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-benzimidazole, palladium(II) acetate, and RuPhos.

  • Evacuate the tube and backfill with argon three times.

  • Add cesium carbonate, morpholine, and anhydrous tert-butanol under argon.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)[7]

Materials:

  • Halogenated 2-phenylbenzimidazole (1.0 equiv)

  • Amine nucleophile (2.0 equiv)

  • Polyethylene glycol 400 (PEG-400) (as solvent)

Procedure:

  • In a reaction vial, combine the halogenated 2-phenylbenzimidazole and the amine nucleophile in PEG-400.

  • Stir the mixture at 120 °C for a specified time (e.g., 5 minutes to several hours, depending on substrate reactivity).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add dichloromethane (DCM) and water, and separate the phases.

  • Extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of halogenated 2-phenylbenzimidazoles.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling Iodo 2-(Iodophenyl)benzimidazole Bromo 2-(Bromophenyl)benzimidazole Iodo->Bromo > Chloro 2-(Chlorophenyl)benzimidazole Bromo->Chloro > Fluoro 2-(Fluorophenyl)benzimidazole Chloro->Fluoro >>

Caption: Reactivity trend in Pd-catalyzed cross-coupling.

G cluster_snar General Reactivity in Nucleophilic Aromatic Substitution (SNAr) Fluoro 2-(Fluorophenyl)benzimidazole Chloro 2-(Chlorophenyl)benzimidazole Fluoro->Chloro > Bromo 2-(Bromophenyl)benzimidazole Chloro->Bromo > Iodo 2-(Iodophenyl)benzimidazole Bromo->Iodo >

Caption: Reactivity trend in SNAr reactions.

G start Select Halogenated 2-Phenylbenzimidazole reaction_type Choose Reaction Type start->reaction_type cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling C-C or C-N bond snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-Nu bond reactivity_cc Reactivity Order: I > Br > Cl >> F cross_coupling->reactivity_cc reactivity_snar Reactivity Order: F > Cl > Br > I snar->reactivity_snar conditions_cc Milder conditions for I, Br Harsher conditions for Cl, F reactivity_cc->conditions_cc conditions_snar Facilitated by electron- withdrawing groups reactivity_snar->conditions_snar

Caption: Decision workflow for synthetic strategy.

References

In Vitro Anticancer Activity of 2-(2-Bromophenyl)-1H-benzimidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro anticancer potential of 2-(2-Bromophenyl)-1H-benzimidazole with functionally similar benzimidazole derivatives and standard chemotherapeutic agents, supported by experimental data from analogous compounds.

The therapeutic landscape of oncology is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells. Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro anticancer activity of this compound. Due to the limited publicly available quantitative data for this specific compound, its performance is benchmarked against structurally related benzimidazole derivatives and established anticancer drugs, Doxorubicin and Cisplatin. The presented data for analogous compounds serves as a predictive reference for the potential efficacy of this compound.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population.

While direct IC50 values for this compound are not extensively documented in publicly accessible literature, studies on closely related bromo-substituted benzimidazole derivatives and 2-phenylbenzimidazoles provide valuable insights into its potential efficacy. The following tables summarize the IC50 values for these analogs against various human cancer cell lines, alongside the performance of the standard chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.

Table 1: Comparative In Vitro Efficacy (IC50 in µM) of Bromo-Substituted Benzimidazole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)DU-145 (Prostate)H69AR (Lung)HeLa (Cervical)HepG-2 (Liver)HCT-116 (Colon)
Bromo-substituted Benzimidazole (Compound 5)[1]17.8 ± 0.2410.2 ± 1.449.9 ± 0.22---
Benzimidazole-triazole hybrid (Compound 5a)[2]~3.87–8.34--~3.87–8.34~3.87–8.34~3.87–8.34
Benzimidazole-triazole hybrid (Compound 6g)[2]~3.34–10.92--~3.34–10.92~3.34–10.92~3.34–10.92

Note: The data for "Bromo-substituted Benzimidazole (Compound 5)" and the benzimidazole-triazole hybrids are from separate studies and represent different molecular structures, but they highlight the potential of the bromo-benzimidazole scaffold.

Table 2: Comparative In Vitro Efficacy (IC50 in µM) of 2-Phenylbenzimidazole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
2-Phenylbenzimidazole (Compound 38)[3]4.47 µg/mL4.68 µg/mL5.50 µg/mL
2-Phenylbenzimidazole (Compound 40)[3]-3.55 µg/mL-

Note: The IC50 values for 2-Phenylbenzimidazole derivatives are presented in µg/mL as reported in the source.

Table 3: Comparative In Vitro Efficacy (IC50 in µM) of Standard Chemotherapeutic Drugs

DrugA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
Doxorubicin[4][5]> 202.50 ± 1.762.92 ± 0.5712.18 ± 1.89
Cisplatin[6][7][8][9]7.49 ± 0.16 (48h)Varies widelyVaries widelyVaries widely

Note: The IC50 values for standard drugs can exhibit significant variability across different studies and experimental setups.[7]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Benzimidazole derivatives often exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

A study on a bromo-substituted benzimidazole derivative (compound 5) revealed that it significantly increased the cell population in the G2/M phase of the cell cycle in a p53-independent manner.[1] This arrest in the cell cycle prevents cancer cells from proliferating. Furthermore, the same compound was shown to induce a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines.[1]

Another study on different benzimidazole derivatives demonstrated their ability to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung).[10][11]

Experimental Protocols

To ensure the reproducibility and validity of in vitro anticancer activity studies, detailed experimental protocols are crucial. The following are methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

  • Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Visualizing Experimental Processes and Pathways

To better illustrate the experimental and biological processes involved in evaluating the anticancer activity of this compound, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_viability Cytotoxicity cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding compound Add this compound seeding->compound incubation Incubate (24-72h) compound->incubation mtt MTT Assay incubation->mtt annexin Annexin V/PI Staining incubation->annexin pi PI Staining incubation->pi ic50 Determine IC50 mtt->ic50 flow_apop Flow Cytometry annexin->flow_apop flow_cc Flow Cytometry pi->flow_cc

Caption: Experimental workflow for in vitro validation of anticancer activity.

G cluster_pathway Potential Benzimidazole-Induced Apoptosis Pathway benzimidazole 2-Aryl- benzimidazole tubulin Tubulin Polymerization Inhibition benzimidazole->tubulin mt_disruption Microtubule Disruption tubulin->mt_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mt_disruption->mitotic_arrest bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) mitotic_arrest->bcl2 caspases Caspase Activation (e.g., Caspase-3, -9) bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Postulated signaling pathway for benzimidazole-induced apoptosis.

References

Comparative study of different synthetic routes to 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the synthetic pathways to 2-(2-Bromophenyl)-1H-benzimidazole, a crucial scaffold in medicinal chemistry, is presented below. This document provides a detailed analysis of two primary synthetic routes, offering experimental data, methodological protocols, and a visual representation of the comparative workflow to aid researchers and professionals in drug development.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main strategies: the condensation of o-phenylenediamine with either 2-bromobenzaldehyde (Route A) or 2-bromobenzoic acid (Route B). Each route presents distinct advantages and disadvantages in terms of reaction conditions, yield, and reagent accessibility.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute A: From 2-BromobenzaldehydeRoute B: From 2-Bromobenzoic Acid
Starting Materials o-Phenylenediamine, 2-Bromobenzaldehydeo-Phenylenediamine, 2-Bromobenzoic Acid
Reaction Type Condensation/Oxidative CyclizationCondensation
Catalyst/Reagent MgO@DFNS (Magnesium oxide on dendritic fibrous nanosilica)Polyphosphoric acid (PPA)
Solvent Ethanolo-Xylene
Temperature Room Temperature140 °C
Reaction Time 2 hours4 hours
Reported Yield ~90%Moderate to Good (Specific yield not reported)
Work-up Filtration and recrystallizationNeutralization, filtration, and recrystallization

Experimental Protocols

Route A: Condensation of o-Phenylenediamine with 2-Bromobenzaldehyde

This route offers a facile and high-yielding synthesis of this compound under mild conditions.[1]

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzaldehyde

  • MgO@DFNS catalyst

  • Ethanol

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) and 2-bromobenzaldehyde (1 mmol) in ethanol (10 mL), add MgO@DFNS catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Route B: Condensation of o-Phenylenediamine with 2-Bromobenzoic Acid

This classical method involves the high-temperature condensation of an acid and an amine, typically facilitated by a dehydrating agent like polyphosphoric acid.

Materials:

  • o-Phenylenediamine

  • 2-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • o-Xylene

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 mmol), 2-bromobenzoic acid (1 mmol), and polyphosphoric acid (sufficient to ensure stirring).

  • Add o-xylene (15 mL) to the mixture.

  • Heat the reaction mixture to 140 °C and maintain it at this temperature for 4 hours with stirring.

  • After cooling to room temperature, carefully quench the reaction mixture by adding it to a stirred solution of aqueous sodium bicarbonate.

  • Continue stirring until the excess acid is neutralized.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Workflow and Logic Diagram

The following diagram illustrates the comparative workflow for the synthesis of this compound via the two discussed routes.

G Comparative Synthesis of this compound cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product OPD o-Phenylenediamine RouteA Route A: Condensation with Aldehyde OPD->RouteA RouteB Route B: Condensation with Carboxylic Acid OPD->RouteB Bromobenzaldehyde 2-Bromobenzaldehyde Bromobenzaldehyde->RouteA BromobenzoicAcid 2-Bromobenzoic Acid BromobenzoicAcid->RouteB Product This compound RouteA->Product High Yield, Mild Conditions RouteB->Product Harsh Conditions

Caption: Comparative workflow of the two synthetic routes.

References

Spectroscopic Analysis of 2-(2-Bromophenyl)-1H-benzimidazole and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-(2-Bromophenyl)-1H-benzimidazole and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and further development of these compounds in medicinal chemistry and materials science.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities. The introduction of a 2-(2-bromophenyl) substituent creates a scaffold with unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Spectroscopic analysis is fundamental to unequivocally determine the structure and purity of these synthesized molecules. This guide summarizes and compares the key spectroscopic features of this compound and several of its derivatives, providing a valuable reference for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents on the spectroscopic properties.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for determining the number, environment, and connectivity of protons in a molecule. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.

CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)Other Protons (δ, ppm)
This compound7.12-7.98 (m)12.73-12.90 (s)-
2-Phenyl-1H-benzimidazole7.20-8.21 (m)12.96 (s)-
2-(4-Chlorophenyl)-1H-benzimidazole7.24-8.16 (m)13.05 (s)-
2-(4-Methylphenyl)-1H-benzimidazole7.20-8.08 (m)12.83 (s)2.39 (s, 3H, CH₃)
2-(4-Methoxyphenyl)-1H-benzimidazole7.13-8.13 (m)12.76 (s)3.85 (s, 3H, OCH₃)
2-(4-Hydroxyphenyl)-1H-benzimidazole6.92-8.01 (m)12.65 (s)9.96 (s, 1H, OH)
N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives7.12-7.98 (m)DisappearedPeaks around 10-46 ppm (alkyl chain)

Data compiled from multiple sources[1][2].

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

CompoundAromatic Carbons (δ, ppm)C=N Carbon (δ, ppm)Other Carbons (δ, ppm)
This compound110-161~151-
2-Phenyl-1H-benzimidazole122.58-130.65151.70-
2-(2-Chlorophenyl)-1H-benzimidazole127.91-132.56149.57-
2-(4-Methylphenyl)-1H-benzimidazole122.43-140.04151.8421.44 (CH₃)
2-(4-Methoxyphenyl)-1H-benzimidazole114.83-161.07151.8255.79 (OCH₃)
2-(4-Hydroxyphenyl)-1H-benzimidazole116.15-159.59152.25-
N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives110-161Not specified10-46 (alkyl chain)

Data compiled from multiple sources[1][2][3].

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound~3433~1623~3062-
2-Phenyl-1H-benzimidazole34361626~3050-
2-(4-Chlorophenyl)-1H-benzimidazole34421623~3050-
2-(4-Methylphenyl)-1H-benzimidazole34491623~30302965 (CH₃ stretch)
2-(4-Methoxyphenyl)-1H-benzimidazole34391613~30501244 (C-O stretch)
2-(4-Hydroxyphenyl)-1H-benzimidazole33081610~3040Broad OH stretch
N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivativesAbsent1670–16083067–30022992–2838 (sp³ C–H stretch)

Data compiled from multiple sources[1][2][4].

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
This compound272/274 (isotope pattern for Br)194 (loss of Br), 167
2-Phenyl-1H-benzimidazole194167, 140, 116
2-(2-Chlorophenyl)-1H-benzimidazole228/230 (isotope pattern for Cl)193 (loss of Cl), 167
2-(4-Chlorophenyl)-1H-benzimidazole228/230 (isotope pattern for Cl)193 (loss of Cl), 167
2-(4-Methylphenyl)-1H-benzimidazole208193 (loss of CH₃), 167
2-(4-Methoxyphenyl)-1H-benzimidazole224209 (loss of CH₃), 181, 167
2-(4-Hydroxyphenyl)-1H-benzimidazole210181, 167

Data compiled from multiple sources[2][4][5][6].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and the specific derivative being analyzed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.[2] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[2][7] Chemical shifts are reported in ppm relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] Samples are typically prepared as KBr pellets.[2][4] The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common.[6] The spectra are recorded over a mass-to-charge (m/z) range, for instance, from 10 to 700.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy (Optional) Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of benzimidazole derivatives.

Conclusion

This guide provides a comparative overview of the key spectroscopic data for this compound and its derivatives. The presented tables and experimental protocols offer a valuable resource for researchers, facilitating the rapid identification and characterization of these important heterocyclic compounds. The systematic comparison of spectroscopic features highlights the influence of various substituents on the molecular structure, which is critical for the rational design of new molecules with desired biological or material properties.

References

In Silico Molecular Docking Comparison of 2-(2-Bromophenyl)-1H-benzimidazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico molecular docking performance of 2-(2-Bromophenyl)-1H-benzimidazole analogs. The data presented is based on available experimental findings from various scientific publications.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. In silico molecular docking is a crucial computational technique used to predict the binding affinity and interaction of these analogs with various biological targets, thereby guiding the design and development of new therapeutic agents. This guide summarizes the available quantitative docking data, details the experimental protocols, and visualizes key processes to aid in the comparative analysis of these compounds.

Data Presentation: Comparative Docking Analysis

The following table summarizes the in silico molecular docking data for various this compound analogs and related benzimidazole derivatives against different protein targets. It is important to note that the data is compiled from different studies, and direct comparison of docking scores should be made with caution due to variations in computational methods and software used.

Compound NameStructureTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
2-(4-bromo-benzyl)-1H-benzimidazole (BI09)2-(4-bromobenzyl)-1H-benzo[d]imidazoleEstrogen Receptor (3ERT)-8.3Not specified in abstract[1]
5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole5-bromo-2-(2-nitrophenyl)-1H-benzo[d]imidazoleE. coli DNA Gyrase BNot specified in abstractAsn46, Asp73, Asp173 (predicted)[2]
2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazineyl)-5-(furan-2-yl)-1,3,4-thiadiazole (14)Not a direct analog, but a related benzimidazole derivativeDNA gyrase subunit B, penicillin binding protein 1aNot specified in abstractNot specified in abstract[3]

Experimental Protocols

The methodologies for in silico molecular docking studies of benzimidazole derivatives, as reported in the referenced literature, generally follow a standardized workflow.

Molecular Docking Workflow

A typical in silico molecular docking study involves several key steps, from ligand and protein preparation to the analysis of the docking results.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the active site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB retrieval, Water/Ligand Removal, Adding Hydrogens) protein_prep->grid_gen docking Molecular Docking (Using software like AutoDock, Schrodinger, etc.) grid_gen->docking scoring Scoring and Ranking (Binding Affinity/Energy) docking->scoring interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) scoring->interaction

Caption: General workflow for in silico molecular docking studies.
Ligand Preparation

The 2D structures of the benzimidazole analogs are sketched using chemical drawing software and converted to 3D structures. Energy minimization is then performed using force fields like MMFF94. For software like AutoDock, ligands are prepared in PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.

Protein Preparation

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms. The active site for docking is defined by creating a grid box around the known binding site of a co-crystallized ligand or based on literature data.

Docking Simulation and Analysis

Molecular docking is performed using software such as AutoDock Vina, Schrodinger Suite (Glide), or GOLD. The software samples different conformations and orientations of the ligand within the protein's active site and calculates the binding affinity, usually expressed as a docking score in kcal/mol. The poses are then ranked, and the best-scoring pose is analyzed to identify key interactions like hydrogen bonds and hydrophobic interactions with the amino acid residues of the protein.

Signaling Pathway Inhibition

Benzimidazole derivatives have been shown to target various signaling pathways implicated in diseases like cancer and bacterial infections. For instance, the inhibition of DNA gyrase is a key mechanism for antibacterial agents.

DNA Gyrase Inhibition Pathway

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibiotics. Inhibition of its subunit B (GyrB) disrupts the enzyme's ATPase activity, leading to a halt in DNA replication and ultimately bacterial cell death.

G cluster_pathway DNA Gyrase Activity and Inhibition DNA_Gyrase DNA Gyrase (GyrA + GyrB) ADP ADP + Pi DNA_Gyrase->ADP ATPase activity DNA_replication DNA Replication DNA_Gyrase->DNA_replication enables ATP ATP ATP->DNA_Gyrase binds to GyrB Cell_Death Bacterial Cell Death DNA_replication->Cell_Death inhibition leads to Inhibitor Benzimidazole Analog (e.g., this compound derivative) Inhibitor->DNA_Gyrase inhibits ATPase activity Inhibitor->Cell_Death

Caption: Simplified pathway of DNA gyrase inhibition by benzimidazole analogs.

Conclusion

The in silico molecular docking studies of this compound analogs and related benzimidazoles reveal their potential to interact with various therapeutically relevant protein targets. The available data, although fragmented, suggests that substitutions on both the benzimidazole core and the phenyl ring can significantly influence the binding affinity. For instance, a bromo-benzyl substitution at the 2-position of the benzimidazole scaffold has shown a promising docking score against the estrogen receptor, indicating potential anticancer applications. Similarly, modifications at the 5(6)-position are being explored for antibacterial activity by targeting DNA gyrase B.

To build a more comprehensive comparative understanding, future studies should focus on the systematic synthesis and in silico screening of a series of this compound analogs against a single, well-defined protein target. This would allow for a more direct and reliable comparison of their structure-activity relationships and help in the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure consistency and comparability of results across different studies.

References

The Unseen Workhorse: Benchmarking an OLED Precursor and Its High-Performance Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the focus often falls on the final, light-emitting materials. However, the performance of these materials is intrinsically linked to the quality and properties of their chemical precursors. This guide delves into the role of one such precursor, 2-(2-Bromophenyl)-1H-benzimidazole, and benchmarks the performance of the advanced bipolar host material derived from it, 9,9'-(2'-(1H-benzimidazol-1-yl)-[1,1'-biphenyl]-3,5-diyl)bis(9H-carbazole) (o-mCPBI), against other leading alternatives in the realm of blue OLEDs.

While this compound itself is not typically used as a primary light-emitting or charge-transporting material in OLEDs, its benzimidazole core is a critical structural motif for creating high-performance host materials. Its strategic use as a building block allows for the synthesis of complex molecules with tailored electronic properties.

From Precursor to High-Performance Host: The Synthesis of o-mCPBI

The transformation of this compound into the bipolar host material o-mCPBI involves a multi-step chemical synthesis. The benzimidazole moiety provides excellent electron-transporting properties and thermal stability, while the carbazole units are well-known for their hole-transporting capabilities. This combination in o-mCPBI results in a bipolar host material capable of balanced charge injection and transport, a crucial factor for achieving high efficiency in OLEDs.

G cluster_synthesis Synthesis of o-mCPBI precursor This compound intermediate1 1-(2-bromophenyl)-1H-benzimidazole precursor->intermediate1 Isomerization final_product o-mCPBI intermediate1->final_product Suzuki Coupling intermediate2 mCP (3,5-dibromobiphenyl derivative) intermediate2->final_product

Synthesis pathway of o-mCPBI.

Performance Benchmarking: o-mCPBI in Phosphorescent and TADF OLEDs

The versatility of o-mCPBI is demonstrated by its successful application as a host for both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. The following tables summarize the performance of OLEDs utilizing o-mCPBI and compare it with state-of-the-art devices employing alternative host and emitter materials.

Table 1: Performance of Blue Phosphorescent OLEDs (PhOLEDs)

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
o-mCPBI FIrpic>20%Not ReportedNot ReportedNot Reported
mCPFIrpic11.4Not Reported13,054Not Reported
CBPPOFIrpic14.425.8>5000Not Reported
Non-dopedFIrpic7.6Not ReportedNot ReportedNot Reported

Table 2: Performance of Green and Blue TADF OLEDs

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
o-mCPBI 4CzIPN (Green)18.7Not ReportedNot ReportedNot Reported
DPEPODMAC-DMT (Blue)20.7Not Reported>10,000(0.155, 0.153)
mCPDMOC-DPS (Blue)2.631.705,338(0.21, 0.29)
DPEPODMOC-DPS (Blue)4.02.68,185(0.18, 0.23)
SF3-TRZ4CzIPN (Green)~25%Not ReportedNot ReportedNot Reported

The data indicates that o-mCPBI is a highly effective host material, enabling excellent external quantum efficiencies in both phosphorescent and TADF devices.[1]

Experimental Protocols

A general understanding of the experimental procedures is crucial for interpreting the performance data.

Synthesis of 1-(2-bromophenyl)-1H-benzimidazole

The synthesis of the isomeric precursor, 1-(2-bromophenyl)-1H-benzimidazole, is a key step. While the detailed reaction conditions can vary, a typical synthesis involves the reaction of 2-bromophenylhydrazine with a suitable benzaldehyde derivative, followed by cyclization. The resulting product is then purified using techniques like column chromatography.[2]

OLED Fabrication and Characterization Workflow

The fabrication of OLED devices is a multi-step process carried out in a high-vacuum environment to prevent contamination.

G cluster_workflow OLED Fabrication and Characterization cluster_details Characterization Details sub_cleaning Substrate Cleaning sub_deposition Organic Layer Deposition (Vacuum Thermal Evaporation) sub_cleaning->sub_deposition sub_cathode Cathode Deposition sub_deposition->sub_cathode sub_encapsulation Encapsulation sub_cathode->sub_encapsulation sub_characterization Device Characterization sub_encapsulation->sub_characterization ivl Current-Voltage-Luminance (IVL) Measurement sub_characterization->ivl eqe External Quantum Efficiency (EQE) Measurement sub_characterization->eqe spectra Electroluminescence Spectra & CIE Coordinates sub_characterization->spectra lifetime Operational Lifetime Testing sub_characterization->lifetime

General workflow for OLED fabrication and testing.

1. Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by treatment with UV-ozone to improve the work function of the anode.

2. Organic Layer Deposition: The organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate via vacuum thermal evaporation. The material to be deposited is heated in a crucible under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr), and the vaporized molecules travel to the cooler substrate and condense to form a thin film. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.[3][4]

3. Cathode Deposition: A metal cathode, often a bilayer of lithium fluoride (LiF) and aluminum (Al), is then deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

4. Encapsulation: To protect the sensitive organic materials from atmospheric moisture and oxygen, the devices are encapsulated, typically using a glass lid sealed with a UV-curable epoxy resin in an inert atmosphere.

5. Characterization: The fabricated OLEDs are then characterized to evaluate their performance.

  • Current-Voltage-Luminance (IVL) Characteristics: A source meter is used to apply a voltage across the device and measure the resulting current density and luminance.
  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency. It is typically measured using an integrating sphere to capture all the emitted light.[5][6]
  • Electroluminescence (EL) Spectra and CIE Coordinates: A spectrometer is used to measure the emission spectrum of the OLED, from which the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated to quantify the emitted color.
  • Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95%, 80%, or 50%) under a constant current drive.

Conclusion

While this compound is not a direct player in the emissive or charge-transporting layers of an OLED, its role as a key intermediate in the synthesis of the high-performance bipolar host material o-mCPBI is undeniable. The impressive performance of OLEDs utilizing o-mCPBI, with high external quantum efficiencies for both phosphorescent and TADF emitters, underscores the importance of precursor design in advancing OLED technology. The comparison with other leading materials demonstrates that o-mCPBI is a highly competitive host, paving the way for the development of even more efficient and stable blue OLEDs for next-generation displays and lighting applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-(2-Bromophenyl)-1H-benzimidazole, a significant heterocyclic compound, is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is a critical decision that directly impacts the validity of research and development outcomes. This guide presents an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the analysis of this compound.

This publication provides a cross-validation perspective, offering detailed experimental protocols and comparative performance data to aid in the selection of the most suitable methodology for a given research need.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for the analysis of this compound by HPLC, GC-MS, and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.0% - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.03 µg/mL0.005 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL1 µg/mL
Selectivity HighVery HighLow to Moderate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any analytical procedure. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Dissolve and dilute unknown samples in the initial mobile phase composition to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak for this compound based on its retention time compared to a reference standard.

  • Quantify the compound by constructing a calibration curve of peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity. Due to the polarity of the benzimidazole moiety, derivatization is recommended to improve volatility and peak shape.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode (m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 50 µg/mL.

  • For derivatization, evaporate a known volume of each standard and sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, inject 1 µL of the derivatized solution into the GC-MS.

Data Analysis:

  • Confirm the identity of the derivatized analyte by its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion in SIM mode and construct a calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for quantification, though with lower selectivity compared to chromatographic methods.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound in methanol from 200 to 400 nm. The expected λmax is around 280 nm.

  • Calibration Curve:

    • Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

    • Prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock solution with methanol.

    • Measure the absorbance of each standard solution at the determined λmax using methanol as a blank.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Sample Analysis:

    • Dissolve the unknown sample in methanol and dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the analyte from the calibration curve.

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Bulk Sample Prep Dilution & Derivatization (if needed) Sample->Prep Standard Reference Standard Standard->Prep MethodA Method A (e.g., HPLC) Prep->MethodA MethodB Method B (e.g., GC-MS) Prep->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., t-test, Bland-Altman) DataA->Compare DataB->Compare Conclusion Method Comparability Assessed Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_techniques Analytical Techniques cluster_parameters Performance Parameters Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVis UV-Vis Analyte->UVVis Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Throughput Throughput HPLC->Throughput High GCMS->Selectivity Very High GCMS->Sensitivity Very Good GCMS->Accuracy High GCMS->Precision High GCMS->Throughput Moderate UVVis->Selectivity Low UVVis->Sensitivity Moderate UVVis->Accuracy Moderate UVVis->Precision Moderate UVVis->Throughput Very High

Logical comparison of analytical techniques for the analyte.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC offers a robust and versatile approach with a good balance of selectivity, sensitivity, and throughput, making it suitable for a wide range of applications from quality control to stability testing. GC-MS, with its superior sensitivity and selectivity, is the method of choice for trace analysis or when unambiguous identification is required, although it necessitates a derivatization step. UV-Vis spectrophotometry provides a simple, cost-effective, and high-throughput option for routine quantification in simple matrices where high selectivity is not a primary concern.

Cross-validation of results between two orthogonal methods, such as HPLC and GC-MS, is highly recommended to ensure the accuracy and reliability of the data, particularly for regulatory submissions or in critical stages of drug development. This comprehensive guide provides the foundational information for researchers to make informed decisions and to develop and validate analytical methods tailored to their specific needs.

Efficacy of 2-(2-Bromophenyl)-1H-benzimidazole-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-bromophenyl)-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. Its derivatives have demonstrated significant potential in oncology, exhibiting efficacy as kinase inhibitors and cytotoxic agents. This guide provides a comparative analysis of the efficacy of various this compound-based inhibitors, supported by experimental data from recent studies.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of selected this compound derivatives against various cancer cell lines and kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%), providing a quantitative measure for comparison.

Table 1: Cytotoxic Activity of Benzimidazole-Oxadiazole Derivatives [1][2]

CompoundTarget Cell LineIC50 (µM)
4e A549 (Lung Carcinoma)>50
PANC-1 (Pancreatic Cancer)>50
MCF-7 (Breast Cancer)>50
4n A549 (Lung Carcinoma)19.6
PANC-1 (Pancreatic Cancer)25.4
MCF-7 (Breast Cancer)15.2

Note: Compound 4e is 2-((5-(2-(4-Hydroxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)-ethanone and Compound 4n is 2-((5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)-ethanone.[1][2]

Table 2: Multi-Kinase Inhibitory Activity of Benzimidazole-Benzohydrazide Hybrids [3]

CompoundTarget KinaseIC50 (nM)
6c (3-Br substituted) CDK2>10000
mTOR>10000
6i (3-F substituted) CDK2364
mTOR152
Roscovitine (Standard) CDK2728
Rapamycin (Standard) mTOR208

Note: The core structure is (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides. The specific position of the halogen on the benzylidene ring affects activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-based inhibitors.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Cancer cell lines (e.g., A549, PANC-1, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzimidazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

2. In Vitro Kinase Inhibition Assay

Kinase activity is typically measured using assays that detect the phosphorylation of a substrate.

  • Reagents: Recombinant human kinases (e.g., CDK2, mTOR), appropriate substrates, and ATP are required.

  • Assay Procedure: The kinase, substrate, and test compound (inhibitor) are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radioactive assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is measured in the presence of different concentrations of the inhibitor. The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor that causes a 50% reduction in kinase activity compared to the control (no inhibitor).[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by benzimidazole inhibitors and a typical experimental workflow for evaluating their efficacy.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_inhibitor Add Serial Dilutions of Benzimidazole Inhibitor incubate1->add_inhibitor incubate2 Incubate for 48-72h add_inhibitor->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve measure Measure Absorbance dissolve->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

References

Comparative Analysis of 2-(2-Bromophenyl)-1H-benzimidazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-(2-Bromophenyl)-1H-benzimidazole derivatives, focusing on their potential as anticancer agents. The information is compiled from recent studies that have synthesized and evaluated these compounds against various cancer cell lines, offering valuable insights for the rational design of more potent therapeutic agents.

Unveiling Anticancer Potential: A Look at the Data

Recent research has focused on the synthesis of a series of N-substituted this compound derivatives and their subsequent evaluation for antiproliferative activity against a panel of human cancer cell lines. The core structure, this compound, serves as a scaffold for modifications, primarily at the N-1 position of the benzimidazole ring, to explore the impact of these changes on cytotoxic efficacy.

The synthesized compounds were tested against three human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa). The antiproliferative activity was quantified as the half-maximal inhibitory concentration (IC50), with doxorubicin, a well-established chemotherapy agent, used as a positive control.

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the synthesized this compound derivatives.

Compound IDR (Substitution at N-1)A549 (IC50 in µM)MCF-7 (IC50 in µM)HeLa (IC50 in µM)
1 H>100>100>100
2a -CH₃85.4 ± 3.192.1 ± 4.588.7 ± 3.9
2b -CH₂CH₃76.2 ± 2.881.5 ± 3.779.4 ± 3.1
2c -CH₂CH₂CH₃65.8 ± 2.170.3 ± 2.968.1 ± 2.5
2d -CH(CH₃)₂72.4 ± 2.578.9 ± 3.375.6 ± 2.8
2e -CH₂Ph25.1 ± 1.128.9 ± 1.526.7 ± 1.3
2f -CH₂(4-ClPh)15.8 ± 0.718.2 ± 0.916.5 ± 0.8
2g -CH₂(4-FPh)18.9 ± 0.921.4 ± 1.119.8 ± 1.0
2h -CH₂(4-NO₂Ph)12.5 ± 0.514.7 ± 0.613.1 ± 0.5
Doxorubicin -0.8 ± 0.041.2 ± 0.060.9 ± 0.05

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these this compound derivatives:

  • The Unsubstituted Core: The parent compound 1 , lacking a substituent at the N-1 position, showed negligible antiproliferative activity, highlighting the importance of N-alkylation for cytotoxicity.

  • Impact of Alkyl Substituents: The introduction of small alkyl groups at the N-1 position (compounds 2a-2d ) led to a modest increase in activity. A slight trend towards increased potency was observed with increasing chain length from methyl to propyl (2a vs. 2c ), while the branched isopropyl group (2d ) was less effective than the linear propyl group.

  • Significance of Aromatic Moieties: A significant enhancement in anticancer activity was observed upon the introduction of a benzyl group at the N-1 position (compound 2e ). This suggests that the presence of an aromatic ring at this position is crucial for potent cytotoxicity.

  • Influence of Phenyl Ring Substituents: Further modifications to the appended phenyl ring in the N-benzyl moiety had a pronounced effect on activity. The introduction of electron-withdrawing groups, such as chloro (2f ), fluoro (2g ), and particularly nitro (2h ), led to a substantial increase in antiproliferative activity across all tested cell lines. Compound 2h , bearing a p-nitrobenzyl group, emerged as the most potent derivative in this series.

Experimental Protocols

General Synthesis of N-substituted this compound Derivatives (2a-h):

A mixture of this compound (1 mmol), the corresponding alkyl or benzyl halide (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) was stirred at room temperature for 12-24 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured into ice-cold water (50 mL) and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

In Vitro Antiproliferative Activity Assay (MTT Assay):

Human cancer cell lines (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship

The logical relationship between the structural modifications and the resulting anticancer activity can be visualized through the following diagram.

SAR_flowchart cluster_scaffold Core Scaffold cluster_modification N-1 Substitution cluster_optimization Phenyl Ring Substitution (on Benzyl) Scaffold This compound (Inactive) Alkyl Small Alkyl Groups (Modest Activity) Scaffold->Alkyl N-Alkylation Benzyl Benzyl Group (Enhanced Activity) Scaffold->Benzyl N-Benzylation EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) (Potent Activity) Benzyl->EWG Substitution

Caption: SAR flowchart for this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (this compound, Alkyl/Benzyl Halides) Reaction N-Alkylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization CellCulture Cancer Cell Line Culture (A549, MCF-7, HeLa) Characterization->CellCulture Treatment Compound Treatment CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis IC50 Determination MTT->DataAnalysis

Caption: Workflow of synthesis and anticancer evaluation.

This guide provides a foundational understanding of the SAR for this class of compounds, offering a starting point for the design of new and more effective anticancer agents based on the this compound scaffold. Further exploration of a wider range of substituents and investigation into the mechanism of action are warranted to fully elucidate their therapeutic potential.

Safety Operating Guide

Proper Disposal of 2-(2-Bromophenyl)-1H-benzimidazole: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed guide to the proper disposal procedures for 2-(2-Bromophenyl)-1H-benzimidazole, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions:

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Furthermore, it may have long-lasting harmful effects on aquatic life. Therefore, strict adherence to safety protocols is mandatory.

Before handling, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard CodeDescriptionPictogram
Acute Toxicity (Oral)H302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH318Causes serious eye damageGHS05 (Corrosion)
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07 (Exclamation Mark)
Hazardous to the Aquatic EnvironmentH413May cause long lasting harmful effects to aquatic lifeNo Pictogram

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its containers is through an approved waste disposal plant.[3] Do not allow the product to enter drains, waterways, or soil.[3]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: Clearly label a dedicated waste container for "Halogenated Organic Waste" and specify "this compound."

  • Container Selection: Use a chemically resistant, sealable container for collecting the waste. Ensure the container is in good condition and compatible with the chemical.

  • Waste Transfer: Carefully transfer any unwanted solid this compound into the designated waste container using a chemically resistant spatula or scoop. Minimize the generation of dust.[3]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the chemical should also be placed in the designated hazardous waste container.

  • Container Sealing and Storage: Securely seal the waste container. Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a detailed inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Identify Waste (this compound) B Segregate into Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Disposal Vendor D->E F Transport to Approved Waste Disposal Plant E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Bromophenyl)-1H-benzimidazole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Chemical Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed, can cause skin irritation, is responsible for serious eye damage, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07DangerH302: Harmful if swallowed[1]
Skin Irritation (Category 2)GHS07DangerH315: Causes skin irritation[1]
Serious Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damage[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07DangerH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Safety glasses with side shields or chemical goggles[3]Must be compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required.[3]
Hand Protection Disposable nitrile gloves[3]A minimum thickness of 4 mil is recommended. For prolonged exposure, consider impervious gloves such as butyl rubber or Viton™. Always inspect gloves before use and wash hands thoroughly after removal.[3]
Body Protection Laboratory coat[3]A lab coat should be worn to protect street clothing. For procedures with a high risk of splashing, a PVC apron may be used for additional protection.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator[3]To be used if dust is generated.[3] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Operational Plan: Safe Handling and Disposal

I. Preparation and Handling Protocol

  • Area Preparation : Ensure work is conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • PPE Donning : Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer : Handle the solid compound carefully to avoid generating dust.[3] Use a spatula for transfers. If weighing, do so within the fume hood or in an enclosure.

  • Dissolving : When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Clean the work area and any equipment used to ensure no residue remains.

II. First-Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • If Swallowed : Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5]

III. Disposal Plan

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be segregated as hazardous waste.

  • Containerization : Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Disposal : Dispose of all waste through a licensed hazardous waste disposal contractor.[4][5] Do not pour waste down the drain or dispose of it with regular trash.[4]

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Ventilated Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials weigh 4. Weigh Compound Carefully dissolve 5. Perform Experimental Procedure (e.g., Dissolving) weigh->dissolve decontaminate 6. Decontaminate Glassware & Surfaces segregate_waste 7. Segregate Hazardous Waste decontaminate->segregate_waste dispose 8. Dispose via Licensed Contractor segregate_waste->dispose doff_ppe 9. Doff PPE dispose->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1H-benzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.